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Catalpol

Cat. No.: B1668604
CAS No.: 2415-24-9
M. Wt: 362.33 g/mol
InChI Key: LHDWRKICQLTVDL-PZYDOOQISA-N
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Description

Natural Occurrence and Botanical Sources

Catalpol is distributed across a number of plant families, primarily within the order Lamiales. wikipedia.orgresearchgate.net Its presence has been confirmed in the Bignoniaceae, Lamiaceae, Plantaginaceae, Scrophulariaceae, and Orobanchaceae families. wikipedia.orgmazums.ac.ir

Key botanical sources that are subjects of academic research for their this compound content include:

Rehmannia glutinosa (Chinese Foxglove): The root of this plant is a primary source from which this compound is obtained for research. nih.govjst.go.jpjst.go.jp The concentration of this compound in the roots can vary depending on factors like the root's diameter and the drying process after harvesting. jst.go.jpnih.gov Studies have shown that this compound content tends to be higher in the young leaves compared to the roots. mdpi.com

Catalpa bignonioides (Southern Catalpa): As the original source of its discovery, this plant and other Catalpa species contain this compound. wikipedia.orgresearchgate.netnih.gov It is found in various parts of the plant, including the fruits. nih.govnih.gov

Plantago Species (Plantain): Various species within the Plantago genus, such as Plantago lanceolata and Plantago major, are known to contain this compound, often alongside another iridoid, aucubin (B1666126). nih.govmdpi.commdpi.com The yields of these glycosides can be around 0.1% of the fresh weight of the leaves. nih.gov

Buddleja Species (Butterfly Bush): Species like Buddleja davidii contain this compound and its derivative, methylthis compound. nih.govresearchgate.net Research has identified various iridoids, flavonoids, and phenylpropanoid glycosides within this genus. tandfonline.commedicinalforestgardentrust.org

Scrophularia ningpoensis (Ningpo Figwort): This plant is another significant source, with iridoid glycosides, including this compound and harpagide, considered among its main active components. nih.govmedchemexpress.comoup.comnih.gov

Picrorhiza kurroa (Kutki): Found in the Himalayas, this endangered plant's rhizomes and roots contain a variety of iridoid glycosides, including this compound. nih.govnih.gov

Veronica Species (Speedwell): Phytochemical studies of the Veronica genus have reported the presence of iridoids, among other compounds like phenolic acids and flavonoids. uran.uauran.ua

Aucuba japonica (Japanese Laurel): While primarily known for its high concentration of aucubin, Aucuba japonica and its extracts are also subjects of phytochemical studies involving iridoids. numberanalytics.comnih.govmdpi.com

Table 1: Botanical Sources of this compound

Plant Family Genus Species Common Name
Bignoniaceae Catalpa C. bignonioides Southern Catalpa
Orobanchaceae Rehmannia R. glutinosa Chinese Foxglove
Plantaginaceae Plantago P. lanceolata, P. major Ribwort Plantain, Common Plantain
Plantaginaceae Veronica V. spicata Spiked Speedwell
Scrophulariaceae Buddleja B. davidii Butterfly Bush
Scrophulariaceae Scrophularia S. ningpoensis Ningpo Figwort
Plantaginaceae Picrorhiza P. kurroa Kutki
Garryaceae Aucuba A. japonica Japanese Laurel

Overview of Iridoid Glycosides in Natural Product Research

Iridoids are a large and expanding class of cyclopentane (B165970) pyran monoterpenes that are widely distributed throughout the plant kingdom. numberanalytics.comresearchgate.net They are secondary metabolites, often involved in the plant's defense mechanisms against herbivores and pathogens. numberanalytics.com The study of these compounds began in the early 20th century with the isolation of aucubin from Aucuba japonica. numberanalytics.commdpi.com

In nature, iridoids typically exist as glycosides, meaning they are bound to a sugar molecule, most commonly glucose. researchgate.netnih.gov This glycosidic linkage is generally at the C-1 hydroxyl group of the iridoid structure. nih.gov These compounds are classified into several subgroups, including iridoid glycosides, secoiridoids (which have an opened cyclopentane ring), and non-glycosidic iridoids. numberanalytics.comnih.gov

Iridoid glycosides are particularly prevalent in the plant subclass Asteridae, and are considered significant chemotaxonomic markers in families such as the Lamiaceae, Scrophulariaceae, Gentianaceae, Rubiaceae, and Oleaceae. mazums.ac.irresearchgate.net Their presence and structural variations help in the taxonomic classification of plants. researchgate.net

In the field of natural product research, iridoids are of significant interest due to their vast structural diversity and a wide spectrum of reported biological activities. researchgate.netresearcher.life Modern pharmacological studies have found that these compounds exhibit a range of effects, including neuroprotective, hepatoprotective, and anti-inflammatory activities in experimental models. nih.govacs.org This has made them popular lead compounds in pharmaceutical chemistry research. nih.gov The chemical instability of some iridoids, which can be prone to degradation, presents challenges in their isolation and study, but also drives research into developing improved extraction and analysis methods. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O10 B1668604 Catalpol CAS No. 2415-24-9

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O10/c16-3-6-9(19)10(20)11(21)14(23-6)24-13-7-5(1-2-22-13)8(18)12-15(7,4-17)25-12/h1-2,5-14,16-21H,3-4H2/t5-,6-,7-,8+,9-,10+,11-,12+,13+,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDWRKICQLTVDL-PZYDOOQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178850
Record name Catalpol
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Molecular Weight

362.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2415-24-9
Record name Catalpol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Catalpol
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Record name Catalpol
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Record name [1aS-(1aα,1bβ,2β,5aβ,6β,6aα)]-1a,1b,2,5a,6,6a-hexahydro-6-hydroxy-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl-β-D-glucopyranoside
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Biosynthetic Pathways of Catalpol

Precursors and Early Stage Metabolism

The initial stages of catalpol biosynthesis involve the formation of central terpenoid building blocks.

Key Enzymatic Steps and Intermediates

Following the formation of geraniol (B1671447) and its initial modifications, a series of enzymatic reactions lead to the characteristic iridoid structure and subsequent glycosylation and further modifications that result in this compound.

Geraniol is cyclized to form epi-iridodial. researchgate.net Subsequently, epi-iridodial is converted to epi-iridotrial, which involves the formation of an aldehyde group at carbon 4 (C4). wikipedia.orgresearchgate.net The next step is the glucosylation at carbon 1 (C1) of the iridoid backbone and concurrent oxidation of the aldehyde at C4 of epi-iridotrial, leading to the formation of 8-epiloganic acid. wikipedia.orgresearchgate.netpageplace.de

8-Epiloganic acid undergoes hydrolysis at carbon 8 (C8) to yield mussaenosidic acid. wikipedia.orgresearchgate.netpageplace.de Mussaenosidic acid is then subjected to dehydration, which results in the formation of deoxyngeniposidic acid. wikipedia.orgresearchgate.netpageplace.de

Deoxygeniposidic acid is hydrolyzed at carbon 10 (C10) to form geniposidic acid. wikipedia.orgresearchgate.net Geniposidic acid then undergoes decarboxylation at carbon 4 (C4) to produce bartsioside. wikipedia.orgfrontiersin.orgresearchgate.net Bartsioside is considered a precursor to aucubin (B1666126), which is subsequently hydroxylated at carbon 6 (C6). wikipedia.orgresearchgate.net Finally, an epoxidation reaction involving the alcohol group at carbon 10 (C10) of aucubin yields this compound. wikipedia.orgresearchgate.net

Here is a summary of key intermediates in the proposed biosynthetic pathway of this compound:

IntermediatePrecursorSubsequent Product
Geranyl diphosphate (B83284) (GPP)IPP and DMAPPGeraniol
GeraniolGeranyl diphosphate (GPP)Epi-iridodial
Epi-iridodialGeraniolEpi-iridotrial
Epi-iridotrialEpi-iridodial8-Epiloganic acid
8-Epiloganic acidEpi-iridotrialMussaenosidic acid
Mussaenosidic acid8-Epiloganic acidDeoxyngeniposidic acid
Deoxyngeniposidic acidMussaenosidic acidGeniposidic acid
Geniposidic acidDeoxyngeniposidic acidBartsioside
BartsiosideGeniposidic acidAucubin
AucubinBartsiosideThis compound

Research Findings Highlights:

Transcriptome analysis in Rehmannia glutinosa has identified numerous candidate genes potentially involved in the downstream biosynthesis of this compound, including those encoding hydroxylases, dehydratases, decarboxylases, and epoxidases. nih.govmdpi.comdntb.gov.ua

Two novel genes encoding geraniol synthase (RgGES) have been cloned and characterized in R. glutinosa, confirming their role in converting GPP to geraniol, the first committed step in this pathway. nih.govmdpi.comdntb.gov.ua

Feeding experiments in various plant species have provided evidence for intermediates like 8-epi-deoxyloganic acid, bartsioside, and aucubin in the this compound biosynthetic route. nih.govresearchgate.net

Hydroxylation to Aucubin and Epoxidation to this compound

The conversion of intermediates in the downstream pathway involves several enzymatic steps. Based on the structures of proposed intermediates, enzymes such as hydroxylases and epoxidases are suggested to play crucial roles in the late stages of this compound biosynthesis. researchgate.netnih.gov Specifically, hydroxylases are proposed to catalyze hydroxylation reactions of intermediates like 8-epi-deoxyloganic acid, deoxygeniposidic acid, and bartsioside. nih.gov The final step in this sequence is believed to involve the epoxidation of aucubin to form this compound. nih.gov While the chemical transformations are proposed, the specific enzymes catalyzing these precise steps in R. glutinosa have been a focus of investigation. researchgate.netnih.gov

Genetic and Transcriptomic Insights into Biosynthesis in Rehmannia glutinosa

Transcriptome analysis has been employed as a powerful tool to identify candidate genes involved in the biosynthesis of natural products like this compound in R. glutinosa. mdpi.comdntb.gov.uanih.gov Studies have focused on different tissues and cultivars to understand the genetic basis of this compound accumulation. mdpi.comdntb.gov.ua

Identification of Putative Genes and Enzymes (e.g., RgGES, UGT, ALD, oxidoreductase, hydroxylase, dehydratase, decarboxylase, epoxidase, CYP450)

Transcriptome sequencing of R. glutinosa has led to the identification of numerous unigenes potentially involved in the downstream steps of this compound formation. mdpi.comdntb.gov.uaresearchgate.net Enzymes proposed to be involved in the steps from 10-oxogeranial to this compound include uridine (B1682114) diphosphate glycosyltransferases (UGTs), aldehyde dehydrogenases (ALDs), oxidoreductases, hydroxylases, dehydratases, decarboxylases, epoxidases, and cytochrome P450s (CYP450s). mdpi.comdntb.gov.uaresearchgate.netnih.gov

Studies have identified a significant number of unigenes corresponding to these enzyme classes. For instance, one comparative transcriptome analysis identified over 200 unigenes of 13 enzymes potentially involved, including 9 genes encoding UGTs, 13 for aldehyde dehydrogenases, 70 for oxidoreductases, 44 for CYP450s, 22 for dehydratases, 30 for decarboxylases, 19 for hydroxylases, and 10 for epoxidases. mdpi.comdntb.gov.uaresearchgate.net

Furthermore, novel genes encoding geraniol synthase (RgGES), the first committed enzyme in this compound production, have been cloned from R. glutinosa. mdpi.comdntb.gov.uanih.govresearchgate.netnih.govresearchgate.net Functional characterization of recombinant RgGES proteins demonstrated their ability to convert geranyl diphosphate (GPP) to geraniol. mdpi.comdntb.gov.uanih.govresearchgate.netnih.govresearchgate.net

While many putative genes have been identified, the specific genes and their precise roles in the downstream pathway, particularly the conversion of aucubin to this compound, are still under investigation. mdpi.comnih.gov

Here is a table summarizing the number of identified unigenes for various enzyme classes potentially involved in this compound biosynthesis in R. glutinosa:

Enzyme ClassNumber of Putative UnigenesSource
UGT9 mdpi.comdntb.gov.uaresearchgate.net
Aldehyde dehydrogenase (ALD)13 mdpi.comdntb.gov.uaresearchgate.net
Oxidoreductase70 mdpi.comdntb.gov.uaresearchgate.net
CYP45044 mdpi.comdntb.gov.uaresearchgate.netresearchgate.net
Dehydratase22 mdpi.comdntb.gov.uaresearchgate.net
Decarboxylase30 mdpi.comdntb.gov.uaresearchgate.net
Hydroxylase19 mdpi.comdntb.gov.uaresearchgate.netnih.gov
Epoxidase10 mdpi.comdntb.gov.uaresearchgate.netnih.gov

Transcriptome Analysis of this compound Accumulation

Transcriptome analysis has also provided insights into the relationship between gene expression levels and this compound accumulation in R. glutinosa. Comparative transcriptome analysis of different cultivars and tissues with varying this compound content has helped identify differentially expressed genes (DEGs) potentially involved in the biosynthetic pathway. mdpi.comdntb.gov.uamdpi.comnih.govsemanticscholar.orgnih.gov

Studies comparing young leaves, tuberous roots, and adventitious roots of R. glutinosa cultivars have shown variations in this compound content and corresponding differences in gene expression profiles. mdpi.comdntb.gov.ua For example, the content of this compound was found to be higher in the young leaves of certain cultivars compared to others. mdpi.com Transcriptome data from these tissues revealed a large number of unigenes with functional annotations related to this compound biosynthesis. mdpi.comdntb.gov.ua

Differential expression analysis between tissues with high and low this compound accumulation has highlighted candidate genes. mdpi.comnih.govsemanticscholar.org For instance, studies comparing radial striation and non-radial striation of tuberous roots, which exhibit different this compound levels, identified DEGs including those encoding enzymes in the this compound biosynthetic pathway. mdpi.comsemanticscholar.orgnih.gov While some genes in the upstream pathway, such as RgGPPS and RgG10H, have shown differential expression correlating with this compound content, the genes involved in the downstream steps remain less characterized in terms of their expression patterns and direct correlation with this compound accumulation. mdpi.comnih.gov

Transcriptome analysis has also been used to study the effects of external factors, such as plant growth regulators, on gene expression and this compound production. semanticscholar.org These studies contribute to understanding the complex regulatory mechanisms governing this compound biosynthesis in R. glutinosa.

Chemical Synthesis and Derivatization Strategies for Catalpol

Strategies for De Novo Synthesis of the Core Structure

The de novo total synthesis of catalpol is a complex challenge due to its dense stereochemistry and fused bicyclic iridoid core. While the complete total synthesis of this compound from simple starting materials is not widely reported in readily available literature, the synthesis of the core iridoid structure is a well-explored area of organic chemistry. These strategies provide a foundational framework for the potential de novo synthesis of this compound.

The fundamental iridoid skeleton is a cis-fused cyclopenta[c]pyran system. Key strategies for constructing this core often involve:

Intramolecular Cyclization Reactions: A common approach is the intramolecular cyclization of a suitably functionalized precursor. For instance, a Pd(0)-catalyzed intramolecular allylic alkylation can be employed to form the bicyclic lactone intermediate, which is a key scaffold for various iridoids. researchgate.netelsevierpure.com

Radical Cyclization: Silicon-tethered radical cyclization of cyclopentenol (B8032323) intermediates has proven effective in creating the contiguous stereocenters found in the iridoid lactone core. elsevierpure.commorressier.com

Organocatalytic Michael Additions: Asymmetric intramolecular Michael reactions, often catalyzed by chiral amines like those derived from proline, can be used to construct the iridoid framework from acyclic precursors. For example, starting from a naturally occurring chiral molecule like (–)-citronellal, a sequence involving metathesis and an organocatalytic intramolecular Michael reaction can yield the desired iridoid skeleton with high stereoselectivity. rsc.org

Pauson-Khand Reaction: This reaction provides a powerful method for constructing the cyclopentenone ring fused to another ring, which is a common feature in iridoid precursors. researchgate.net

While a direct and complete de novo synthesis of this compound remains a significant synthetic endeavor, these established methods for constructing the iridoid core lay the groundwork for future synthetic efforts. The challenge lies in the subsequent stereocontrolled introduction of the various hydroxyl groups and the glycosidic linkage present in the final this compound molecule.

Directed Derivatization and Analog Generation

Given the availability of this compound from natural sources, a major focus of research has been its derivatization to generate analogs with improved physicochemical properties and biological activities. These strategies primarily target the hydroxyl groups of the this compound molecule.

A common method for creating this compound derivatives is through esterification . For example, this compound propionate (B1217596) analogs have been synthesized by reacting this compound with propionic anhydride (B1165640) in the presence of pyridine (B92270) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This approach allows for the introduction of one or more propionyl groups at the various hydroxyl positions, leading to a library of derivatives with altered lipophilicity. nih.gov

Similarly, peracetylated analogs can be synthesized using acetic anhydride. nih.gov The introduction of silyl (B83357) ether groups is another strategy to increase lipophilicity and has led to compounds with enhanced antiproliferative activity. nih.gov These modifications are often guided by molecular docking studies to predict the potential for improved biological interactions. nih.gov

The synthesis of pyrazole-modified this compound derivatives has also been explored, combining the this compound scaffold with a known pharmacologically active moiety to create hybrid molecules with potentially novel anticancer properties.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound structure influence its biological effects. These studies have provided valuable insights into the design of more potent and selective analogs.

The hydroxyl group at the C-6 position of this compound is a frequent target for derivatization, and modifications at this site have a significant impact on biological activity. It has been observed that introducing low-polarity substituents at the 6-O position can lead to a notable increase in NF-κB inhibitory potency compared to the parent this compound. nih.gov This suggests that increasing the lipophilicity at this position can enhance anti-inflammatory activity.

For instance, a review of natural this compound derivatives highlights that those with substituents at the 6-O-position often exhibit different and sometimes more potent bioactivities. nih.gov

The introduction of a cinnamyl group, particularly at the 6-O-position, has been a key strategy in developing this compound derivatives with enhanced anti-inflammatory properties. The cinnamoyl moiety itself is known to possess biological activity, and its conjugation to this compound can lead to synergistic effects. nih.govresearchgate.net

SAR studies of cinnamaldehyde (B126680) analogs have shown that the α,β-unsaturated acyl group is a critical structural element for certain biological activities. nih.govnih.gov When attached to this compound, the nature and substitution pattern of the cinnamyl group can fine-tune the biological response.

This compound itself exhibits some antiproliferative activity, but its high polarity can limit its effectiveness against solid tumor cell lines. nih.govmdpi.com Derivatization strategies have been successfully employed to overcome this limitation.

The introduction of silyl ether groups has been shown to produce analogs with significantly improved antiproliferative activity. nih.gov These lipophilic derivatives demonstrated GI50 values in the low micromolar range against a panel of human solid tumor cell lines, a marked improvement over the parent compound. nih.gov The mechanism of action for these silylated analogs appears to be consistent with the inhibition of DNA polymerase, leading to cell cycle arrest in the G0/G1 phase. nih.gov

Furthermore, the molecular simplification of the this compound structure has also yielded potent antiproliferative agents. Two enantioselectively synthesized iridoid scaffolds, representing a simplified version of the this compound aglycone, showed considerable growth inhibition against various tumor cell lines, with GI50 values in the sub-micromolar to low micromolar range. nih.gov These simplified analogs also induced G1 phase cell cycle arrest. nih.gov

The table below summarizes some of the key findings from SAR studies on this compound derivatives:

Modification StrategyKey FindingReference
6-O-Substitution Low-polarity substituents increase NF-κB inhibitory potency. nih.gov
Cinnamyl Group Addition Cinnamyl moiety enhances anti-inflammatory activity. nih.govresearchgate.net
Silylation Increased lipophilicity leads to enhanced antiproliferative activity against solid tumor cells. nih.gov
Molecular Simplification Simplified iridoid scaffolds show potent antiproliferative activity and induce G1 cell cycle arrest. nih.gov

Pharmacokinetics and Metabolism of Catalpol in Preclinical Models

Absorption Characteristics and Oral Bioavailability Factors

Preclinical studies in rats have indicated that catalpol is rapidly absorbed following oral administration. Reported pharmacokinetic parameters in Sprague‒Dawley rats after a single intragastric administration of [3H]this compound include a median time to reach maximum plasma concentration (Tmax) of 0.75 hours. thegoodscentscompany.comresearchgate.netdntb.gov.ua Another study in Wistar rats reported an arithmetic mean Tmax of approximately 1.3 hours and observed high maximum plasma concentrations (Cmax) around 23 µg/mL following a 50 mg/kg oral dose. nih.govugm.ac.id

While some reviews suggest good oral bioavailability for this compound, other sources highlight inconsistent results and the need for further investigation. nih.govnih.gov One comparative study in rats indicated an oral bioavailability of 49.4%, which was lower than the 71.6% observed after intramuscular injection. vulcanchem.com This difference in bioavailability may be attributed to the chemical properties of this compound, specifically its potential instability in the acidic environment of the gastrointestinal tract. vulcanchem.com The presence and activity of intestinal bacteria can also influence the bioavailability of orally administered this compound through metabolic conversion. nih.govwikidata.org Furthermore, studies in disease models, such as chronic kidney disease in rats, have shown that this compound absorption can be accelerated under pathological conditions. nih.gov

Distribution Profile, Including Blood-Brain Barrier Penetration

Following absorption, this compound is distributed to various tissues throughout the body via blood circulation. wikidata.org In studies utilizing [3H]this compound in rats, drug-related substances were found to be primarily concentrated in the stomach, large intestine, bladder, and kidney after intragastric administration. thegoodscentscompany.comresearchgate.netdntb.gov.ua

Research also suggests that this compound possesses the ability to cross the blood-brain barrier (BBB) in preclinical models. ugm.ac.idwikidata.orgmdpi-res.comwikipedia.org Rapid transport of this compound into the brain has been observed after intravenous administration in rats, indicating at least partial penetration of the BBB. wikidata.org This characteristic is significant for potential therapeutic applications targeting the central nervous system.

Metabolic Pathways and Metabolite Identification

The metabolism of this compound has been reported to involve the intestinal microflora, which appears to play a significant role in its biotransformation. nih.gov Key metabolic reactions identified include hydrogenation and deglycosylation.

Role of Intestinal Microflora and β-Glucosidase in Deglycosylation

The intestinal microflora is considered a primary site for this compound metabolism. In vitro incubation studies using β-glucosidase enzymes and rat intestinal flora have demonstrated the production of similar metabolites, specifically M1 and M2. thegoodscentscompany.comresearchgate.netdntb.gov.ua This suggests that β-glucosidase enzymes, which are present in intestinal bacteria and catalyze the hydrolysis of glycosidic bonds, are involved in the deglycosylation of this compound. It is hypothesized that this compound is initially metabolized to this compound aglycone through the action of β-D-glucosidase from intestinal bacteria, and this aglycone can then undergo further metabolic transformations. Deglycosylation is recognized as a critical step for the absorption and metabolism of other dietary glycosides, such as flavonoid glycosides, which share structural similarities with this compound.

Characterization of Key Metabolites (e.g., this compound Aglycone, M1, M2)

This compound aglycone is a recognized metabolite resulting from the deglycosylation of this compound. Preclinical studies in rats have identified two unidentified metabolites, M1 and M2, which were detected in feces after oral administration of [3H]this compound and were also produced during in vitro incubations with β-glucosidase and intestinal flora. thegoodscentscompany.comresearchgate.netdntb.gov.ua

Studies investigating the biotransformation of this compound by human intestinal microflora have tentatively identified four metabolites (M1-M4). These were characterized as this compound aglycone (M1), acetylated this compound (M2), dimethylated and hydroxylated this compound aglycone (M3), and nitrogen-containing this compound aglycone (M4). The production of these metabolites varied depending on the specific bacterial strains present, with M1 and M4 being generated by the majority of tested bacteria, while M2 and M3 were produced by specific strains. The this compound aglycone is considered potentially unstable and prone to polymerization. dntb.gov.ua Despite the presence of metabolites, the parent compound, this compound, has been found to be the predominant drug-related substance in rat plasma and urine. thegoodscentscompany.comresearchgate.netdntb.gov.ua

Excretion Routes and Mass Balance Studies

Excretion studies in rats indicate that this compound and its related substances are primarily eliminated through the urine. thegoodscentscompany.comresearchgate.netdntb.gov.ua A mass balance study conducted in rats over a 168-hour period following a single intragastric dose of [3H]this compound demonstrated a mean recovery of total radioactivity amounting to 94.82% ± 1.96%. thegoodscentscompany.comresearchgate.netdntb.gov.ua The majority of the recovered radioactivity was excreted in the urine, accounting for 57.52% ± 12.50% of the total dose, while 37.30% ± 12.88% was recovered in the feces. thegoodscentscompany.comresearchgate.netdntb.gov.ua Consistent with the metabolism findings, the parent drug was predominantly detected in the urine, whereas the metabolites M1 and M2 were found in the feces. thegoodscentscompany.comresearchgate.netdntb.gov.ua

Here is a summary of key pharmacokinetic parameters observed in preclinical rat studies:

ParameterValue (Mean ± Standard Deviation or Median)Species/ModelAdministration RouteDoseReference
Tmax (h) (Median)0.75Sprague‒Dawley RatIntragastric30 mg/kg thegoodscentscompany.comresearchgate.netdntb.gov.ua
Tmax (h) (Arithmetic Mean)1.333 ± 0.408Wistar RatOral50 mg/kg ugm.ac.id
Cmax (µg/mL)~23Wistar RatOral50 mg/kg nih.govugm.ac.id
Half-life (h) (Total Radioactivity)~1.52Sprague‒Dawley RatIntragastric30 mg/kg thegoodscentscompany.comresearchgate.netdntb.gov.ua
Half-life (h) (this compound)1.212 ± 0.388Wistar RatOral50 mg/kg nih.govugm.ac.id
Total Recovery (%) (168 h)94.82 ± 1.96Sprague‒Dawley RatIntragastric30 mg/kg thegoodscentscompany.comresearchgate.netdntb.gov.ua
Urinary Excretion (%) (168 h)57.52 ± 12.50Sprague‒Dawley RatIntragastric30 mg/kg thegoodscentscompany.comresearchgate.netdntb.gov.ua
Fecal Excretion (%) (168 h)37.30 ± 12.88Sprague‒Dawley RatIntragastric30 mg/kg thegoodscentscompany.comresearchgate.netdntb.gov.ua
Oral Bioavailability (%)49.4Rat (compared to intramuscular injection)OralNot specified vulcanchem.com
Intramuscular Bioavailability (%)71.6Rat (compared to oral administration)IntramuscularNot specified vulcanchem.com

Note: Values are approximate or representative based on the cited preclinical studies.

Excretion RoutePercentage of Total Dose (168 h)
Urine57.52 ± 12.50%
Feces37.30 ± 12.88%
Total Recovery94.82 ± 1.96%

Molecular and Cellular Mechanisms of Action of Catalpol

Modulation of Cellular Signaling Pathways by Catalpol

This compound, an iridoid glycoside, has been the subject of extensive research for its diverse pharmacological activities. These effects are attributed to its ability to modulate a variety of intracellular signaling pathways that are crucial for cellular homeostasis, stress response, and inflammatory processes. The following sections detail the molecular and cellular mechanisms through which this compound exerts its influence on key signaling cascades.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell metabolism, growth, proliferation, and survival. nih.gov this compound has been shown to activate this pathway, contributing to its neuroprotective and antidepressant effects.

In a stroke model, this compound treatment was found to activate the PI3K/Akt/mTOR pathway, leading to the upregulation of related proteins such as PI3K, Akt, and mTOR. This activation subsequently increased the expression of phosphorylated-S6 ribosomal protein (p-S6), a key factor in protein synthesis and cell growth, thereby promoting neuronal cell activity and axonal regeneration. nih.gov Studies investigating this compound's antidepressant mechanisms revealed its ability to upregulate the expression of PI3K, Akt, Nrf2, and HO-1 in the hippocampus of rats subjected to chronic unpredictable mild stress. researchgate.netnih.gov This suggests that this compound's therapeutic effects are, at least in part, mediated by the positive regulation of the PI3K/Akt cascade, which in turn can influence other protective pathways like Nrf2/HO-1. researchgate.netnih.govmdpi.com The pathway's components, including PI3K, Akt, and mTOR, are key factors, while PTEN and TSC1/2 act as negative regulators. nih.gov Activation of PI3K leads to the activation of Akt, which then directly or indirectly activates mTORC1 to regulate protein synthesis. nih.gov

Table 1: Research Findings on this compound and the PI3K/Akt/mTOR Pathway

Research Area Model Key Findings Referenced Proteins Citations
Axonal Regeneration In vivo (stroke model) and in vitro This compound activated the PI3K/Akt/mTOR pathway, upregulating protein expression to induce cellular activity. PI3K, Akt, mTOR, p-S6 nih.gov
Antidepressant Effects In vivo (chronic unpredictable mild stress rat model) This compound reversed the downregulation of hippocampal PI3K, Akt, Nrf2, and HO-1 expression. PI3K, Akt researchgate.netnih.gov
Neuroprotection In vivo (hyperglycemia-induced depression model) This compound reversed pathological phosphorylation of PI3K and Akt. PI3K, Akt mdpi.com

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. It is activated in response to low intracellular ATP levels, subsequently triggering metabolic adjustments to restore energy balance.

Research indicates that this compound can modulate the AMPK signaling pathway, which is relevant to its anti-diabetic and anti-inflammatory properties. nih.govnih.gov In diabetic rat models, this compound's potential to lower blood glucose and improve lipid profiles has been linked to its ability to regulate the AMPK signaling pathway. nih.gov Furthermore, in models of intestinal inflammation, this compound was found to ameliorate the inflammatory response by activating the AMPK pathway and inhibiting the phosphorylation of mTOR, a downstream target. nih.gov Inhibition of AMPK with a pharmacological inhibitor significantly diminished the anti-inflammatory effects of this compound, confirming the pathway's importance. nih.gov Studies in type 2 diabetic mice have shown that this compound improves insulin (B600854) sensitivity and mitochondrial respiration in skeletal muscle through the activation of AMPK, SIRT1, PGC-1α, and PPAR-γ. mdpi.com This activation leads to increased glucose uptake and ATP production. mdpi.com

Table 2: Research Findings on this compound and the AMPK Pathway

Research Area Model Key Findings Referenced Proteins Citations
Diabetes In vivo (diabetic rats) This compound's hypoglycemic and lipid-lowering effects may be achieved by regulating the AMPK pathway. AMPK nih.gov
Intestinal Inflammation In vitro (rat intestinal epithelial cells, IEC-6) This compound activates the AMPK pathway and inhibits mTOR phosphorylation to reduce inflammation. AMPK, mTOR nih.gov
Insulin Sensitivity In vivo (type 2 diabetic mice) This compound improved insulin sensitivity and mitochondrial function via AMPK/SIRT1/PGC-1α/PPAR-γ activation. AMPK, p-AMPK, SIRT1, PGC-1α, PPAR-γ mdpi.com

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. Under stress conditions, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, including HO-1.

This compound has been shown to exert protective effects by activating the Nrf2/HO-1 signaling pathway. In models of depression, this compound administration significantly reversed the downregulation of Nrf2 and HO-1, suggesting its antidepressant effect involves enhancing the antioxidant defense system through this pathway. researchgate.netnih.gov Similarly, in an epileptic rat model, this compound increased Nrf2 expression and suppressed its inhibitor, Keap-1. mdpi.com In dermal fibroblasts, this compound was shown to inhibit oxidative damage by up-regulating the expression of signature proteins of the Nrf2/HO-1 pathway. nih.gov Studies on acute kidney injury also demonstrate that this compound ameliorates inflammation and oxidative stress by activating the Nrf2/HO-1 pathway, an effect that is regulated upstream by SIRT1. researchgate.netnih.gov

Table 3: Research Findings on this compound and the Nrf2/HO-1 Pathway

Research Area Model Key Findings Referenced Proteins Citations
Antidepressant Effects In vivo (chronic unpredictable mild stress rat model) This compound upregulated the expression of hippocampal Nrf2 and HO-1. Nrf2, HO-1 researchgate.netnih.gov
Neuroprotection In vivo (epileptic rat model) This compound increased Nrf2 expression and suppressed Keap-1. Nrf2, Keap-1 mdpi.com
Oxidative Damage In vitro (mouse epidermal fibroblast L929 cells) This compound inhibited oxidative damage by up-regulating Nrf2/HO-1 pathway proteins. Nrf2, HO-1 nih.gov
Acute Kidney Injury In vivo and in vitro (LPS-induced models) This compound protected against kidney injury by activating Nrf2/HO-1 signaling, regulated by Sirt1. Nrf2, HO-1, Sirt1 researchgate.netnih.gov

NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response. The MAPK family includes key kinases such as ERK1/2, JNK, and p38. Activation of these pathways leads to the production of pro-inflammatory cytokines.

This compound demonstrates significant anti-inflammatory effects by inhibiting both the NF-κB and MAPK signaling pathways. In a mouse model of psoriasis, this compound treatment repressed the expression of phosphorylated IκB (p-IκB) and phosphorylated p65 (p-p65), key steps in NF-κB activation. nih.gov It also suppressed the activation of MAPK pathways. nih.gov In models of depression, this compound was found to alleviate neuroinflammation by inhibiting the TLR4/MAPK/NF-κB pathway. nih.gov Further studies have shown that this compound can suppress the activation of TLR4-mediated MAPK cascades, including ERK, JNK, and p38, which in turn prevents NF-κB from moving to the nucleus and initiating the transcription of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. researchgate.net This inhibitory action on NF-κB is a recurring mechanism for this compound's anti-inflammatory role in various conditions, including cisplatin-induced renal injury. researchgate.net

Table 4: Research Findings on this compound and the NF-κB/MAPK Pathways

Research Area Model Key Findings Referenced Proteins Citations
Psoriasis In vivo (psoriasis-like mice) and in vitro (HaCaT cells) This compound repressed the expression of p-IκB and p-p65 and inhibited MAPK pathways. p-IκB, p-p65 nih.gov
Depression/Neuroinflammation In vivo and in vitro This compound alleviated inflammation by inhibiting the TLR4/MAPK/NF-κB pathway. TLR4, MAPK, NF-κB nih.gov
General Inflammation Mechanistic diagrams This compound suppresses activation of ERK, JNK, and p38, preventing NF-κB nuclear translocation. ERK, JNK, p38, NF-κB researchgate.net
Acute Kidney Injury In vivo (cisplatin-induced model) This compound attenuated inflammation through the inhibition of the NF-κB signaling pathway. NF-κB researchgate.net

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is integral to embryonic development and tissue homeostasis, particularly in cell proliferation, differentiation, and fate. A key event in this pathway is the stabilization and nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator.

This compound has been found to modulate the Wnt/β-catenin pathway, particularly in the context of bone formation and fibrosis. In bone marrow mesenchymal stem cells (BMSCs), this compound enhances osteogenic differentiation, as evidenced by increased alkaline phosphatase activity and calcium deposition. nih.gov This effect is accompanied by an upregulation of Wnt/β-catenin signaling, and the pro-osteogenic effects of this compound can be partially reversed by a Wnt/β-catenin antagonist. nih.gov Activation of this pathway leads to the increased expression of osteoblast-related genes like Runt-related transcription factor 2 (RUNX2). researchgate.net Conversely, in a model of pulmonary fibrosis, this compound was shown to protect against fibrotic processes by inhibiting the Wnt/β-catenin signaling pathway, alongside the TGF-β1/Smad3 pathway. nih.gov This suggests that this compound's effect on this pathway is context-dependent, promoting tissue regeneration in some contexts while inhibiting pathological fibrotic signaling in others.

Table 5: Research Findings on this compound and the Wnt/β-Catenin Pathway

Research Area Model Key Findings Referenced Proteins Citations
Osteogenesis In vitro (BMSCs) and in vivo (rat models) This compound enhanced osteogenic differentiation of BMSCs, partly via activation of the Wnt/β-catenin pathway. Wnt, β-catenin nih.gov
Bone Formation In vitro (MC3T3-E1 cells) This compound activates the Wnt/β-catenin pathway, upregulating RUNX2 expression. β-catenin, RUNX2 researchgate.net
Pulmonary Fibrosis In vivo (rat model of PF) This compound protects against pulmonary fibrosis by inhibiting the Wnt/β-catenin pathway. Wnt, β-catenin nih.gov

SIRT1 Pathway

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in regulating metabolism, stress resistance, and inflammation. It influences the activity of numerous transcription factors and downstream signaling pathways.

This compound has been identified as an activator of the SIRT1 pathway, which mediates many of its protective effects. In adriamycin-induced nephropathy, this compound was shown to exert strong protective effects by activating SIRT1, which in turn inhibited the expression of TRPC6. nih.gov Molecular docking simulations have suggested a high binding affinity of this compound to the active site of SIRT1. nih.gov The activation of SIRT1 by this compound is also linked to the amelioration of inflammation and oxidative stress in acute kidney injury, where SIRT1 acts as an upstream regulator of the Nrf2/HO-1 pathway. researchgate.netnih.gov In the context of psoriasis, this compound up-regulated SIRT1 levels, which contributed to the inactivation of the NF-κB and MAPK pathways. nih.gov Furthermore, in diabetic models, the activation of SIRT1 by this compound, in conjunction with AMPK, is linked to improved mitochondrial function and insulin sensitivity. mdpi.com

Table 6: Research Findings on this compound and the SIRT1 Pathway

Research Area Model Key Findings Referenced Proteins Citations
Nephropathy In vivo and in vitro (adriamycin-induced) This compound protected against kidney damage by activating the SIRT1 signaling pathway. SIRT1, TRPC6 nih.gov
Acute Kidney Injury In vivo and in vitro (LPS-induced) This compound ameliorated injury by regulating Sirt1 and activating the Nrf2/HO-1 pathway. Sirt1, Nrf2, HO-1 researchgate.netnih.gov
Psoriasis In vivo and in vitro This compound treatment upregulated SIRT1 levels, leading to the inactivation of NF-κB and MAPK pathways. SIRT1, NF-κB, MAPK nih.gov
Diabetes/Insulin Sensitivity In vivo (type 2 diabetic mice) This compound improved mitochondrial respiration through AMPK/SIRT1/PGC-1α activation. SIRT1, AMPK, PGC-1α mdpi.com

Regulation of Gene Expression and Protein Modulation

This compound's influence on signaling cascades culminates in the altered expression of specific genes and proteins that are central to its therapeutic effects, particularly in angiogenesis and cellular adaptation to hypoxia.

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is the master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). researchgate.netfrontiersin.org Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of numerous genes involved in angiogenesis, metabolic adaptation, and cell survival.

Multiple studies have identified this compound as a potent activator or agonist of HIF-1α. bio-rad-antibodies.combiorxiv.org In models of cerebral ischemia and oxygen-glucose deprivation, this compound treatment leads to the activation and upregulation of the HIF-1α pathway. biorxiv.org This activation is a critical upstream event for many of this compound's protective actions. For instance, the pro-angiogenic effects of this compound are largely dependent on its ability to activate HIF-1α, which in turn stimulates the production of downstream targets like VEGF. nih.govbiorxiv.org This mechanism helps protect vascular structures and promote the formation of new blood vessels in ischemic tissues. biorxiv.org

Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that stimulates vasculogenesis and angiogenesis. Its expression is tightly regulated by upstream factors, including HIF-1α and the Jak-STAT pathway. nih.govbiorxiv.org Angiopoietin-2 (Ang-2) is another key regulator of angiogenesis that can destabilize blood vessels, making them more responsive to VEGF. frontiersin.org

This compound consistently demonstrates the ability to upregulate the expression of VEGF in various models of ischemic injury. researchgate.net This effect is often a direct consequence of its activation of the HIF-1α and Jak2/STAT3 pathways. nih.govbiorxiv.org By increasing VEGF production, this compound promotes the proliferation, migration, and tube formation of endothelial cells, which are essential steps in creating new blood vessels to restore blood flow to injured tissues. biorxiv.org

Interestingly, in a model of retinal ischemia, this compound was shown to downregulate both β-catenin, VEGF, and Ang-2 levels. frontiersin.org This suggests that this compound can modulate the angiogenic response in a tissue-specific and context-dependent manner, potentially inhibiting pathological neovascularization while promoting beneficial angiogenesis in other scenarios. frontiersin.org

Table 2: Summary of this compound's Effect on Gene and Protein Expression

Target Molecule Model System Observed Effect of this compound Associated Pathway Reference
HIF-1α Cerebral Ischemic Rats, Endothelial Cells (OGD) Activation/Upregulation HIF-1α/VEGF biorxiv.org
VEGF Rat Stroke Model (pMCAO), Endothelial Cells Upregulation Jak2/STAT3, HIF-1α nih.govnih.gov
Angiopoietin-2 Rat Retinal Ischemia Model Downregulation Wnt/β-catenin frontiersin.org
Notch1, Jagged1, HES1/5 Demyelinated Mouse Model, OPCs Downregulation Notch1 Signaling nih.govmdpi.com

Brain-Derived Neurotrophic Factor (BDNF) and TrkB

This compound has been shown to exert significant neuroprotective and neurogenic effects by modulating Brain-Derived Neurotrophic Factor (BDNF). Research indicates that this compound treatment can significantly increase the levels of BDNF in the brain. nih.govnih.govmdpi.com This upregulation of BDNF is associated with enhanced neurogenesis and the survival of new neurons, particularly by inhibiting apoptosis. nih.govnih.gov

The interaction of this compound with the primary receptor for BDNF, Tropomyosin receptor kinase B (TrkB), presents a more complex picture. Some studies suggest that this compound's neurogenic effects and promotion of newborn neuron survival occur through the activation of BDNF, but not necessarily through the canonical BDNF/TrkB signaling pathway. nih.govnih.govtandfonline.com For instance, in a rat model of permanent middle cerebral artery occlusion, this compound administration increased BDNF protein expression without a corresponding significant change in the ratio of phosphorylated TrkB (p-TrkB) to total TrkB. nih.gov

Conversely, other research frameworks propose that this compound's neuroprotective mechanisms do involve the activation of TrkB as a downstream consequence of elevated BDNF levels. This activation is thought to trigger subsequent signaling cascades, such as the PI3K/Akt and PLCγ pathways, which are crucial for neuronal survival, growth, and synaptic plasticity. mdpi.comresearchgate.net One study suggests this compound may alleviate cognitive impairment by activating the TrkB pathway, among other mechanisms. mdpi.com This indicates that while this compound consistently elevates BDNF, its engagement with the TrkB receptor may be context-dependent or occur through non-canonical mechanisms.

Table 1: Effect of this compound on BDNF and TrkB Expression


Model SystemEffect on BDNFEffect on TrkB/p-TrkBReference
Rat model of permanent middle cerebral artery occlusionSignificantly increased expressionNo significant difference in p-TrkB/TrkB ratio nih.gov
Aging ratsUpregulated expression in hippocampusActivates TrkB, leading to downstream signaling (PI3K/Akt)[11, 15]

Cyclin D1

Based on a comprehensive review of available scientific literature, there is currently no direct research data detailing the specific molecular interaction between this compound and Cyclin D1. While this compound has been shown to influence cell cycle-related proteins in the context of oxidative stress, such as decreasing p53 and p21, its direct regulatory effect on Cyclin D1 has not been elucidated. nih.gov Cyclin D1 is a key regulatory protein that, in complex with cyclin-dependent kinases (CDK4/6), governs the progression of the cell cycle from the G1 to the S phase. nih.govyoutube.com Further research is required to determine if Cyclin D1 is a target of this compound's cellular activities.

PGC-1α and TERT

This compound has been identified as an activator of the peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) and telomerase reverse transcriptase (TERT) pathway. nih.govnih.gov This activation is a key mechanism behind this compound's protective effects against conditions like atherosclerosis by mitigating oxidative stress and DNA damage. nih.govscispace.com

Research has demonstrated that this compound directly enhances the promoter activity of PGC-1α. nih.govnih.gov In experimental models using macrophages, this compound treatment led to a time- and concentration-dependent increase in the protein expression of both PGC-1α and TERT. nih.govresearchgate.net The activation of this pathway by this compound has been shown to reduce the production of reactive oxygen species (ROS), preserve telomere function, and decrease related DNA damage. nih.govnih.gov In animal models, this compound administration increased the expression of PGC-1α and TERT in high-fat diet-treated mice. nih.govresearchgate.net Furthermore, studies using siRNA to knock down either PGC-1α or TERT confirmed that the protective effects of this compound were at least partially dependent on this pathway. nih.gov

Table 2: Research Findings on this compound's Effect on the PGC-1α/TERT Pathway


Model SystemKey FindingReference
oxLDL-treated macrophagesThis compound increased PGC-1α and TERT protein expression. youtube.com
LDLr-/- mice on a high-fat dietThis compound increased PGC-1α and TERT expression in vivo.[8, 16]
Macrophages with PGC-1α or TERT siRNAThe protective effects of this compound against oxidative stress and DNA damage were attenuated.[8, 12]
Dual luciferase activity assayThis compound directly enhanced PGC-1α promoter activity.[8, 12]

MicroRNA-200 and MMP-2 Signaling

This compound has been shown to regulate the expression of MicroRNA-200 (miR-200) and Matrix Metalloproteinase-2 (MMP-2), a pathway implicated in cancer cell proliferation and invasion. In a study using OVCAR-3 ovarian cancer cells, this compound treatment was found to suppress cell proliferation and facilitate apoptosis. nih.gov

The underlying mechanism for this anti-tumor activity was linked to the upregulation of miR-200 expression and the concurrent downregulation of MMP-2 protein levels. nih.gov The study further established that miR-200 directly regulates the protein expression of MMP-2 in these cells. Therefore, it was concluded that this compound exerts its anti-proliferative and pro-apoptotic effects in this cancer cell line by promoting miR-200 expression, which in turn restrains MMP-2 signaling. nih.gov

Table 3: Effect of this compound on miR-200 and MMP-2 in Ovarian Cancer Cells


Target MoleculeEffect of this compound TreatmentObserved OutcomeReference
MicroRNA-200 (miR-200)Increased expression levelReduced proliferation and accelerated apoptosis of OVCAR-3 cells nih.gov
Matrix Metalloproteinase-2 (MMP-2)Decreased protein level

Inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α, MCP-1, IL-18, IL-32)

This compound demonstrates significant anti-inflammatory properties by modulating the expression and production of various inflammatory cytokines. In multiple experimental models, this compound has been shown to inhibit pro-inflammatory mediators. mdpi.com

In human intestinal Caco-2 cells stimulated with Interleukin-1β (IL-1β), this compound significantly inhibited the mRNA synthesis and protein production of IL-6, IL-8, and Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov Similarly, in models of acute kidney injury and osteoarthritis, this compound treatment markedly reversed the upregulation of Tumor Necrosis Factor-alpha (TNF-α) and IL-6. nih.govnih.gov The mechanism often involves the inhibition of key inflammatory signaling pathways such as NF-κB. nih.govmdpi.com In studies on homocysteine-treated human aortic endothelial cells, this compound also reduced the overexpression of MCP-1. researchgate.net

While the effects of this compound on IL-1β, IL-6, TNF-α, and MCP-1 are well-documented, its specific impact on IL-18 and IL-32 has not been detailed in the reviewed scientific literature.

Table 4: Summary of this compound's Effects on Inflammatory Cytokines


CytokineEffect of this compoundExperimental ModelReference
IL-1βInhibited productionRat Chondrocytes, CCl4-induced liver fibrosis[26, 27]
IL-6Inhibited mRNA and protein productionHuman Caco-2 cells, Kidney injury models, Rat Chondrocytes[5, 9, 19, 27]
TNF-αInhibited productionKidney injury models, Rat Chondrocytes[9, 19, 27]
MCP-1Inhibited mRNA and protein productionHuman Caco-2 cells, Human Aortic Endothelial Cells[5, 10]
IL-18Not reported in reviewed literature--
IL-32Not reported in reviewed literature--

Oxidative Stress-Related Proteins (e.g., NOX4, MDA, ROS, GSH, SOD, P22)

A primary mechanism of this compound's action is its ability to counteract oxidative stress by modulating a variety of related proteins. This compound consistently reduces the levels of harmful reactive oxygen species (ROS) and byproducts of oxidative damage while enhancing the body's endogenous antioxidant systems. nih.govnih.gov

Specifically, this compound treatment has been found to decrease the overproduction of ROS and the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation. nih.govresearchgate.net It also inhibits the activity and expression of NADPH oxidase 4 (NOX4), a major enzymatic source of ROS. mdpi.com In concert with these inhibitory effects, this compound has been shown to decrease the expression of p22phox, an essential stabilizing subunit for NOX1-4 activity. researchgate.net

Simultaneously, this compound bolsters antioxidant defenses by significantly increasing the levels and activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.govresearchgate.netmdpi.com This dual action of inhibiting ROS production and enhancing antioxidant capacity underlies many of this compound's protective effects in various pathological conditions. nih.govmdpi.com

Table 5: Modulation of Oxidative Stress Markers by this compound


Protein/MarkerTypeEffect of this compoundReference
ROS (Reactive Oxygen Species)OxidantDecreased nih.gov
MDA (Malondialdehyde)Oxidative Damage MarkerDecreased[1, 21, 25]
NOX4 (NADPH Oxidase 4)ROS-producing EnzymeDecreased expression/activity nih.gov
p22phox (P22)NOX SubunitDecreased expression nih.gov
SOD (Superoxide Dismutase)Antioxidant EnzymeIncreased level/activity[1, 21, 25]
GSH (Glutathione)AntioxidantIncreased level[1, 25]

Insulin Signaling Proteins (e.g., IRS-1, GLUT2, GSK3β)

This compound has been shown to improve insulin sensitivity by modulating key proteins within the insulin signaling pathway. Its effects are observed in insulin-sensitive tissues like the liver and skeletal muscle. mdpi.comnih.gov

In the liver and skeletal muscle of diabetic animal models, this compound administration enhances insulin signaling. mdpi.comnih.gov It has been reported to increase the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and Protein Kinase B (Akt). mdpi.comfrontiersin.org The activation of Akt, in turn, influences downstream targets, including Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β). This compound treatment has been associated with an increase in the inhibitory phosphorylation of GSK3β, which promotes glycogen synthesis. mdpi.com

Furthermore, this compound facilitates glucose uptake by influencing glucose transporters. It has been shown to increase the expression of Glucose Transporter 2 (GLUT2) in the liver and Glucose Transporter 4 (GLUT4) in skeletal muscle, thereby improving glucose homeostasis. mdpi.comnih.gov These actions collectively contribute to this compound's ability to ameliorate insulin resistance. nih.govnih.gov

Table 6: this compound's Influence on Key Insulin Signaling Proteins ```html

ProteinTissue/Cell TypeEffect of this compoundReference
IRS-1 (Insulin Receptor Substrate 1)Liver, Skeletal MuscleIncreased phosphorylation[1, 22]
GLUT2 (Glucose Transporter 2)LiverIncreased expression nih.gov
GSK3β (Glycogen Synthase Kinase 3 Beta)LiverIncreased inhibitory phosphorylation nih.gov
Akt (Protein Kinase B)Liver, Skeletal MuscleIncreased phosphorylation[1, 22]
GLUT4 (Glucose Transporter 4)Skeletal MuscleIncreased expression/translocation[1, 3]


### **Mentioned Compounds**

Compound Name
Akt/Protein Kinase B
Brain-Derived Neurotrophic Factor (BDNF)
This compound
Cyclin D1
Glucose Transporter 2 (GLUT2)
Glucose Transporter 4 (GLUT4)
Glutathione (GSH)
Glycogen Synthase Kinase 3 Beta (GSK3β)
Homocysteine
Insulin Receptor Substrate 1 (IRS-1)
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
Interleukin-8 (IL-8)
Interleukin-18 (IL-18)
Interleukin-32 (IL-32)
Malondialdehyde (MDA)
Matrix Metalloproteinase-2 (MMP-2)
MicroRNA-200 (miR-200)
Monocyte Chemoattractant Protein-1 (MCP-1)
NADPH oxidase 4 (NOX4)
NF-κB
p21
p22phox
p53
Peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α)
Phosphoinositide 3-kinase (PI3K)
PLCγ
Reactive Oxygen Species (ROS)
Superoxide Dismutase (SOD)
Telomerase reverse transcriptase (TERT)
Tropomyosin receptor kinase B (TrkB)
Tumor Necrosis Factor-alpha (TNF-α)

Gluconeogenesis Enzymes (e.g., PEPCK, G6Pase)

This compound has been shown to modulate key enzymes involved in gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. Specifically, this compound administration has been linked to a decrease in the expression of Phosphoenolpyruvate carboxykinase (PEPCK) and Glucose-6-phosphatase (G6Pase). These two enzymes are rate-limiting steps in the gluconeogenic pathway. PEPCK is crucial for the conversion of oxaloacetate to phosphoenolpyruvate, and G6Pase catalyzes the final step of releasing free glucose into the bloodstream. By downregulating the expression of both PEPCK and G6Pase, this compound effectively helps in the reduction of hepatic glucose output. This mechanism is a significant contributor to its anti-diabetic properties. Research indicates that in diabetic models, this compound treatment leads to decreased protein expression of both PEPCK and G6Pase in the liver.

EnzymeEffect of this compoundImplication
PEPCK Decreased expressionReduction in hepatic glucose production
G6Pase Decreased expressionReduction in hepatic glucose production

Lipid Metabolism Enzymes (e.g., IDH-2, G6PD2, ACC, HMGCR, SOCS3)

This compound exerts significant influence over various enzymes that regulate lipid metabolism, contributing to its potential in managing metabolic disorders. It has been found to increase the expression of Isocitrate Dehydrogenase 2 (IDH-2) and Glucose-6-Phosphate Dehydrogenase 2 (G6PD2), which in turn enhances glucose metabolism. nih.gov The upregulation of G6PD2 is particularly important as it boosts the pentose (B10789219) phosphate (B84403) pathway. nih.gov

Conversely, this compound has been demonstrated to decrease the expression and phosphorylation of several key enzymes involved in lipogenesis. This includes Acetyl-CoA Carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR). nih.gov ACC is a critical enzyme in the synthesis of fatty acids, and HMGCR is the rate-limiting enzyme in cholesterol synthesis. By inhibiting these enzymes, this compound can help in reducing lipid accumulation. nih.gov Furthermore, this compound has been shown to decrease the expression of Suppressor of Cytokine Signaling 3 (SOCS3), a protein that can inhibit the insulin signaling pathway. nih.gov By reducing SOCS3 levels, this compound helps to enhance insulin sensitivity. nih.gov

EnzymeEffect of this compoundImplication
IDH-2 Increased expressionEnhanced glucose metabolism nih.gov
G6PD2 Increased expressionIncreased activity of the pentose phosphate pathway nih.gov
ACC Decreased expression/phosphorylationReduced fatty acid synthesis nih.govnih.gov
HMGCR Decreased expressionReduced cholesterol synthesis nih.gov
SOCS3 Decreased expressionEnhanced insulin signaling nih.gov

Apoptosis-Related Proteins (e.g., Bax, Bcl-2, Caspase-3, Caspase-9, Caspase-7, Caspase-12)

This compound has demonstrated significant anti-apoptotic effects through its regulation of key proteins in the apoptotic cascade. A primary mechanism is its ability to modulate the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. nih.gov Research has shown that this compound treatment can decrease the expression of Bax while increasing the expression of Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is crucial as it helps to maintain mitochondrial membrane integrity and prevent the release of cytochrome c, a key step in initiating the intrinsic apoptotic pathway. mdpi.com

Once the intrinsic pathway is initiated, a cascade of caspases is activated. This compound has been found to inhibit the activation of key executioner caspases, most notably Caspase-3. nih.gov By preventing the cleavage and activation of Caspase-3, this compound halts the final steps of apoptosis that lead to cell death. nih.gov The activation of Caspase-3 is often preceded by the activation of initiator caspases like Caspase-9. researchgate.netnih.gov While direct modulation of Caspase-9, Caspase-7, and the endoplasmic reticulum stress-related Caspase-12 by this compound is part of its broader anti-apoptotic effect, the most consistently reported findings highlight its role in the Bax/Bcl-2 balance and Caspase-3 inhibition. nih.govresearchgate.netnih.gov

ProteinEffect of this compoundImplication
Bax Decreased expressionInhibition of apoptosis nih.gov
Bcl-2 Increased expressionPromotion of cell survival nih.govmdpi.com
Caspase-3 Decreased activity/expressionInhibition of apoptosis execution nih.gov
Caspase-9 Indirect inhibitionInhibition of apoptosis initiation researchgate.netnih.gov
Caspase-7 Indirect inhibitionInhibition of apoptosis execution researchgate.netnih.gov
Caspase-12 Indirect inhibitionReduction of ER stress-induced apoptosis

Estrogen Receptor alpha (ERα)

A noteworthy mechanism of this compound's action, particularly in the context of cardiovascular health, involves its interaction with Estrogen Receptor alpha (ERα). nih.govnih.gov Studies have revealed that this compound can increase the expression of ERα. nih.govnih.gov This is significant because ERα is known to mediate many of the protective effects of estrogen on the vascular system. plos.org The protective effects of this compound in preventing conditions like postmenopausal atherosclerosis have been shown to be dependent on its ability to upregulate ERα. nih.govnih.govresearchgate.netresearchgate.net By increasing the expression of this receptor, this compound can mimic some of the beneficial, anti-inflammatory, and anti-oxidative stress effects traditionally associated with estrogen signaling in the vasculature. nih.govnih.gov It has been demonstrated that in the absence of ERα or when its function is blocked, the protective effects of this compound are significantly diminished. nih.govnih.gov

ReceptorEffect of this compoundImplication
ERα Increased expressionMediation of anti-inflammatory and anti-atherosclerotic effects nih.govnih.govresearchgate.netresearchgate.net

Glial Cell-Derived Neurotrophic Factor (GDNF)

This compound exhibits potent neuroprotective properties, which are, in part, attributable to its ability to increase the production of Glial Cell-Derived Neurotrophic Factor (GDNF). nih.gov GDNF is a powerful survival factor for various types of neurons, including dopaminergic neurons, which are critically affected in Parkinson's disease. nih.govmdpi.comwikipedia.org Research has shown that this compound administration can lead to an elevated expression of GDNF in the brain, specifically in the striatum. nih.gov This increase in GDNF levels is correlated with the protection of dopaminergic neurons from degeneration and the improvement of motor functions in animal models of Parkinson's disease. nih.gov The neuroprotective effect of this compound was significantly reduced when the receptor for GDNF was inhibited, confirming the crucial role of the GDNF signaling pathway in its mechanism of action. nih.gov

Neurotrophic FactorEffect of this compoundImplication
GDNF Increased expressionNeuroprotection and survival of dopaminergic neurons nih.gov

Interplay with Cellular Processes

Mitochondrial Dynamics and Function (e.g., Mfn-1, Fis 1, Drp-1)

This compound also plays a role in regulating mitochondrial dynamics, the balance between mitochondrial fusion and fission, which is essential for maintaining a healthy mitochondrial network and cellular function. Key proteins that govern these processes include Mitofusin-1 (Mfn-1) for fusion, and Fission-1 (Fis1) and Dynamin-related protein 1 (Drp-1) for fission. nih.govuniba.itmdpi.comresearchgate.net An imbalance towards excessive fission is often associated with mitochondrial dysfunction and apoptosis. nih.gov Studies have indicated that this compound can modulate these dynamics to promote cell survival. It has been reported to upregulate the expression of Mfn-1, which promotes mitochondrial fusion and the formation of elongated, healthier mitochondrial networks. Conversely, this compound has been shown to downregulate the expression of Fis1 and Drp-1, the key drivers of mitochondrial fission. researchgate.netnih.gov By inhibiting excessive fission and promoting fusion, this compound helps to preserve mitochondrial integrity and function, which is a critical aspect of its anti-apoptotic and cytoprotective effects.

ProteinProcessEffect of this compoundImplication
Mfn-1 Mitochondrial FusionIncreased expressionPromotion of mitochondrial health and elongation
Fis 1 Mitochondrial FissionDecreased expressionInhibition of mitochondrial fragmentation nih.gov
Drp-1 Mitochondrial FissionDecreased expressionInhibition of mitochondrial fragmentation researchgate.net

Autophagy Modulation

This compound has demonstrated a significant ability to modulate autophagy, a critical cellular process for degrading and recycling damaged organelles and proteins. However, its effects appear to be highly context-dependent, capable of both inducing and inhibiting autophagy through various signaling pathways.

In some pathological conditions, this compound acts as an autophagy inducer. Research indicates that it can enhance the survival of random-pattern skin flaps by activating autophagy mediated by sirtuin 1 (SIRT1). researchgate.net This activation involves an increase in the levels of key autophagy-related proteins such as Beclin 1 and LC3II, alongside a decrease in SQSTM1/p62, which is consumed during the autophagic process. researchgate.net Similarly, in models of liver steatosis, this compound has been shown to induce autophagy through the AMPK-TFEB signaling pathway, where it significantly increases the phosphorylation of AMPK. spandidos-publications.com Further studies have confirmed its ability to upregulate autophagy-related proteins like LC3, Beclin1, and ULK1 in cardiac cells under glucose deprivation, a process linked to mitophagy. plos.org

Conversely, in other contexts, this compound exhibits an inhibitory effect on autophagy. For instance, to ameliorate doxorubicin-induced cardiotoxicity, this compound was found to inhibit autophagy via the AKT-mTOR pathway. mdpi.com This dual role highlights that this compound's influence on autophagy is not universal but is instead specifically tailored to the cellular environment and the nature of the pathological stress.

Research ModelEffect on AutophagyKey Pathway / MediatorsSource
Random-Pattern Skin FlapInductionSIRT1, AMPL/mTOR researchgate.net
Liver Steatosis (ob/ob mice)InductionAMPK-TFEB spandidos-publications.com
Glucose-Starved H9c2 CellsInduction (Mitophagy)Estrogen Receptor, LC3, Beclin1, ULK1 plos.org
Doxorubicin-Induced CardiotoxicityInhibitionAKT-mTOR mdpi.com

Cell Cycle Progression

This compound influences cell cycle progression, primarily demonstrating an ability to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. This anti-proliferative effect is a key component of its observed anti-tumor activities.

In studies involving multiple solid tumor cell lines, this compound was found to cause cell cycle arrest at the G₀/G₁ phase. mdpi.com This arrest is associated with a marked decrease in the expression of Cyclin D1, a crucial protein for the G₁ to S phase transition. mdpi.com The reduction in Cyclin D1 prevents the cell from proceeding with DNA replication, thereby halting proliferation and subsequently activating apoptotic pathways. mdpi.com Further research on hepatocellular carcinoma cells confirmed that this compound treatment leads to an increased number of cells in the G₀/G₁ phase. mdpi.com In human colorectal cancer cells (HCT116), this compound has been shown to inhibit cell proliferation by downregulating the PI3K/Akt signaling pathway. spandidos-publications.com Similarly, in lung cancer cells, this compound inhibits proliferation by downregulating the Nrf2/ARE signaling pathway. nih.gov

These findings collectively suggest that this compound's impact on the cell cycle is primarily inhibitory, targeting key regulatory proteins and pathways to halt the division of cancer cells.

Cell Line / ModelEffect on Cell CycleKey Pathway / MediatorsSource
Various Solid Tumor Cell LinesG₀/G₁ Phase Arrest↓ Cyclin D1 mdpi.com
Hepatocellular Carcinoma (HCC)G₀/G₁ Phase Arrest↑ miR-22-3p, ↓ MTA3 mdpi.com
Colorectal Cancer (HCT116)Inhibition of Proliferation↓ PI3K/Akt spandidos-publications.com
Lung Cancer CellsInhibition of Proliferation↓ Nrf2/ARE nih.gov
Colon Cancer (CT26)Inhibition of ProliferationInhibition of inflammation & angiogenesis researchgate.net

Telomere Function

This compound has been found to exert protective effects on telomeres, the repetitive nucleotide sequences at the end of chromosomes that protect them from degradation and fusion. Telomere shortening is a hallmark of cellular aging and is implicated in various age-related diseases.

In the context of atherosclerosis, research has shown that this compound can ameliorate the disease process by inhibiting oxidative stress, subsequent DNA damage, and telomere shortening. ingentaconnect.com The primary mechanism underlying this protective effect involves the activation of the peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α)/telomerase reverse transcriptase (TERT) pathway. ingentaconnect.com TERT is the catalytic subunit of the enzyme telomerase, which is responsible for adding telomeric repeats to the ends of chromosomes, thereby maintaining their length. researchgate.netnih.gov Studies using a dual-luciferase activity assay have validated that this compound directly enhances the promoter activity of PGC-1α. By activating this PGC-1α/TERT pathway, this compound helps preserve telomere function, which is crucial for cellular health and longevity. ingentaconnect.com

Biological ProcessEffect of this compoundKey Pathway / MediatorsSource
AtherosclerosisInhibits telomere shorteningActivation of PGC-1α/TERT pathway ingentaconnect.com

Neurogenesis and Neuroplasticity

This compound demonstrates significant potential in promoting neurogenesis (the formation of new neurons) and neuroplasticity, which are crucial for recovery from neurological damage and for cognitive function. mdpi.com Its mechanisms are multifaceted, involving several key signaling pathways.

A primary pathway implicated in this compound's neurogenic effects is the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling axis. nih.govyoutube.com this compound enhances the expression of BDNF, which then activates its receptor, TrkB. This activation triggers downstream cascades, including the PI3K/Akt pathway, which promotes neuronal survival by inhibiting apoptotic proteins like caspase-3. youtube.com It also stimulates the PLCγ pathway, leading to synaptic plasticity, and the Ras/Raf/MAPK pathway, which encourages neuronal proliferation and differentiation. youtube.com

However, some research suggests that the TrkB receptor may not be essential for all of this compound's neurogenic benefits. Studies have shown that this compound can enhance neurogenesis and inhibit the apoptosis of new neurons by activating BDNF, even without a corresponding increase in TrkB activation. abcam.comnih.gov This suggests that BDNF may also operate through TrkB-independent mechanisms to promote neuron survival, possibly by increasing the Bcl-2/Bax ratio. nih.gov Additionally, this compound has been found to promote hippocampal neurogenesis by regulating mitochondrial function through the Sonic hedgehog (Shh) signaling pathway. researchgate.net

Proposed MechanismKey Mediators / PathwaysOutcomeSource
BDNF/TrkB SignalingBDNF, TrkB, PI3K/Akt, PLCγ, Ras/Raf/MAPKNeuronal survival, growth, differentiation youtube.com
TrkB-Independent BDNF SignalingBDNF, Bcl-2/Bax ratioEnhanced neurogenesis, survival of new neurons abcam.comnih.gov
Mitochondrial RegulationShh signaling pathwayHippocampal neurogenesis and synaptogenesis researchgate.net

Axonal Regeneration

This compound has been shown to actively promote axonal regeneration, the process by which axons regrow after injury, which is a critical step for functional recovery after central nervous system (CNS) damage, such as in stroke. nih.gov

A significant mechanism through which this compound facilitates this process is the activation of the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is known to regulate the intrinsic regenerative capacity of mature CNS neurons. Studies have demonstrated that this compound treatment enhances neuronal cell activity and upregulates the expression of Growth Associated Protein-43 (GAP-43), a key protein involved in axonal growth and synaptogenesis. nih.gov

In addition to the PI3K/AKT/mTOR axis, this compound also promotes axonal repair by modulating the Insulin-like Growth Factor 1 (IGF-1) signaling pathway. Research combining network pharmacology and cellular thermal shift assays has shown that this compound can directly bind to the IGF-1 receptor (IGF-1R). This interaction activates the IGF-1R/mTOR/PTEN axis, which drives axonal repair and contributes to functional recovery post-stroke. Further studies have noted that this compound's ability to improve axonal outgrowth is also linked to the regulation of BDNF and PTEN expression. mdpi.com

Enzyme Inhibition and Interaction Studies of Catalpol

Cytochrome P450 Enzyme Modulation Catalpol has been investigated for its effects on human liver cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.nih.govtandfonline.com

Inhibition of CYP3A4, CYP2E1, and CYP2C9 Studies have shown that this compound can inhibit the activity of several key human liver CYP isoforms, including CYP3A4, CYP2E1, and CYP2C9.nih.govtandfonline.comresearchgate.netresearchgate.netHowever, it did not significantly inhibit the activities of other tested isoforms such as CYP1A2, CYP2A6, CYP2D6, CYP2C19, and CYP2C8 at a concentration of 100 μM.tandfonline.comThe inhibition of CYP3A4, CYP2E1, and CYP2C9 by this compound is concentration-dependent.tandfonline.com

Research has provided IC50 values for the inhibition of these enzymes by this compound:

CYP IsoformIC50 (μM)
CYP3A414.27
CYP2E122.4
CYP2C914.69

Data derived from search results nih.govtandfonline.comresearchgate.net.

Kinetic Characteristics of Inhibition (e.g., Competitive, Noncompetitive, Time-dependent) Enzyme kinetic studies have revealed different modes of inhibition by this compound on the affected CYP isoforms. This compound acts as a noncompetitive inhibitor of CYP3A4.nih.govtandfonline.comFor CYP2E1 and CYP2C9, this compound exhibits competitive inhibition.nih.govtandfonline.com

The Ki values for the inhibition of these enzymes by this compound have been determined:

CYP IsoformInhibition TypeKi (μM)
CYP3A4Noncompetitive7.40
CYP2E1Competitive10.75
CYP2C9Competitive7.37

Data derived from search results nih.govtandfonline.com.

In addition to these modes, this compound has also been identified as a time-dependent inhibitor for CYP3A4. nih.govtandfonline.com The kinetic parameters for the time-dependent inhibition of CYP3A4 by this compound include a maximum inactivation rate (kinact) and a concentration at which half of the maximum inactivation is achieved (KI). nih.govtandfonline.com

CYP IsoformInhibition Typekinact (min⁻¹)KI (μM)
CYP3A4Time-dependent0.021.86

Data derived from search results nih.govtandfonline.com.

These in vitro findings suggest that this compound has the potential to cause pharmacokinetic interactions with drugs that are substrates of CYP3A4, CYP2E1, and CYP2C9. nih.govtandfonline.com

Other Enzyme Systems

Beyond its effects on specific target enzymes, research indicates that this compound interacts with a variety of other enzyme systems, influencing diverse biological processes such as DNA replication, drug metabolism, oxidative stress response, inflammation, and apoptosis.

DNA Polymerase Inhibition

This compound has been identified as an inhibitor of Taq DNA polymerase, an enzyme widely used in molecular biology techniques like the polymerase chain reaction (PCR). Studies have shown that this compound inhibits Taq DNA polymerase activity in a concentration-dependent manner. The inhibition appears to be competitive with deoxyribonucleoside triphosphates (dNTPs), suggesting that this compound interferes with the binding of these essential substrates to the enzyme's active site. guidetopharmacology.orgwikidata.orgmitoproteome.org Experimental data indicate that increasing dNTP concentrations can restore Taq polymerase activity in the presence of this compound, further supporting a competitive mechanism. guidetopharmacology.orgwikidata.org The inhibitory effect does not seem to be dependent on DNA template concentration, nor is it due to chelation of magnesium ions, which are crucial cofactors for DNA polymerase activity. guidetopharmacology.orgwikidata.orgmitoproteome.org

Detailed research findings on the inhibition of Taq DNA polymerase by this compound include the determination of its half-maximal inhibitory concentration (IC₅₀).

Table 1: Inhibition of Taq DNA Polymerase by this compound

Cytochrome P450 Enzyme Modulation

The cytochrome P450 (CYP) enzyme system plays a critical role in the metabolism of many drugs and xenobiotics in the liver. Investigations into the effects of this compound on human liver CYP isoforms have revealed its potential to influence drug pharmacokinetics. Studies have specifically examined the inhibitory effects of this compound on major human liver CYP isoforms including CYP1A2, CYP2A6, CYP2E1, CYP2D6, CYP2C9, CYP2C19, CYP2C8, and CYP3A4. metabolomicsworkbench.orgmetabolomicsworkbench.org

The results indicate that this compound can inhibit the activity of CYP3A4, CYP2E1, and CYP2C9. metabolomicsworkbench.orgmetabolomicsworkbench.org However, it did not show significant inhibitory effects on the other tested CYP isoforms (CYP1A2, CYP2A6, CYP2D6, CYP2C19, and CYP2C8) under the experimental conditions. metabolomicsworkbench.orgmetabolomicsworkbench.org Enzyme kinetic studies provided further details on the nature of this inhibition. This compound was found to be a noncompetitive inhibitor of CYP3A4. metabolomicsworkbench.orgmetabolomicsworkbench.org For CYP2E1 and CYP2C9, this compound exhibited competitive inhibition. metabolomicsworkbench.orgmetabolomicsworkbench.org Additionally, this compound demonstrated time-dependent inhibition for CYP3A4. metabolomicsworkbench.orgmetabolomicsworkbench.org

Quantitative data from these studies provide insight into the potency and mechanism of this compound's interaction with these key metabolic enzymes.

Table 2: Inhibition of Human Liver CYP Enzymes by this compound

Antioxidant Enzyme Modulation

This compound's notable antioxidant properties are partly attributed to its influence on endogenous antioxidant enzyme systems. Research indicates that this compound can enhance the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). wikipedia.orgresearchgate.netwikipedia.orguni.lumetabolomicsworkbench.orgmitoproteome.org It has also been shown to increase the levels of glutathione (GSH), a crucial non-enzymatic antioxidant. wikipedia.orgwikipedia.orgmetabolomicsworkbench.org Concurrently, this compound treatment often leads to a reduction in levels of malondialdehyde (MDA), a commonly used biomarker of lipid peroxidation and oxidative damage. researchgate.netwikipedia.orgmetabolomicsworkbench.orgmitoproteome.org These effects collectively contribute to the cellular defense against reactive oxygen species (ROS) and oxidative stress. wikipedia.orguni.lumetabolomicsworkbench.orgfishersci.seinvivochem.com Furthermore, studies suggest that this compound can modulate pathways involved in antioxidant response, such as the Nrf2/HO-1 signaling pathway, leading to increased expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1). metabolomicsworkbench.orginvivochem.comuni.lu

Enzymes in Inflammatory and Apoptotic Pathways

This compound has demonstrated significant anti-inflammatory and anti-apoptotic activities, which are mediated, in part, through its interactions with enzymes and key proteins involved in these complex pathways. Studies have shown that this compound can inhibit enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are central to the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. nih.govresearchgate.net

Beyond direct enzyme inhibition, this compound influences signaling cascades critical for inflammation and apoptosis. It has been reported to inhibit the activation of NF-κB and MAPK signaling pathways, which regulate the expression of numerous pro-inflammatory cytokines and mediators. wikipedia.orguni.lufishersci.seinvivochem.com this compound also interacts with components of the inflammasome, such as NLRP3 and caspase-1, reducing the maturation of pro-inflammatory cytokines like IL-1β. wikipedia.orgfishersci.seinvivochem.com In the context of apoptosis, this compound has been shown to influence the activity of caspases, including caspase-3 and caspase-9, which are key executioners of programmed cell death. wikipedia.orgwikipedia.orgresearchgate.net

Other Enzyme Interactions

Further research has explored this compound's effects on other specific enzyme systems. Some studies suggest that this compound may influence HMG-CoA reductase, an enzyme involved in cholesterol synthesis, as indicated by reduced levels in hyperlipidemic animal models treated with this compound. wikipedia.org this compound has also been reported to regulate cholinergic nerve system function, potentially through its effect on choline (B1196258) acetyl-transferase, an enzyme responsible for acetylcholine (B1216132) synthesis. wikipedia.orguni.lu The PI3K/Akt/eNOS signaling pathway, involved in various cellular processes including cell survival and nitric oxide production, is also modulated by this compound. wikipedia.orgresearchgate.netuni.luresearchgate.net Additionally, this compound has been shown to up-regulate the expression and activate the silent information regulator factor 2-related enzyme 1 (SIRT1) pathway, which is involved in cellular stress resistance and longevity. invivochem.comuni.luwikidata.org Matrix metalloproteinase-2 (MMP-2), an enzyme involved in extracellular matrix remodeling and cancer progression, has also been reported to be downregulated by this compound. wikidata.org In the context of oocyte maturation, this compound has been observed to affect the mRNA expression of enzymes and proteins like HAS2, PTX3, and PTGS2 (COX-2). mitoproteome.org

Preclinical Research on Therapeutic Potential: Mechanistic Investigations

Neuroprotective Research

Catalpol has demonstrated neuroprotective effects in various experimental models of neurological disorders. mdpi.comscienceopen.comresearchgate.net These effects are often mediated through its ability to combat oxidative stress, reduce inflammation, inhibit apoptosis, and promote neurogenesis and neuroplasticity. mdpi.comfrontiersin.orgscienceopen.com

Ischemic Stroke Models: Mechanisms of Antioxidation, Anti-inflammation, Antiapoptosis, and Neurogenesis Promotion

In models of ischemic stroke, this compound has shown protective effects by addressing key pathological processes. It reduces oxidative damage by potentially activating pathways such as Nrf2/HO-1. frontiersin.org Its anti-inflammatory actions involve modulating pathways like TLR4/MAPK/NF-κB and inhibiting inflammasome activation, thereby reducing pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. frontiersin.orgscienceopen.com this compound also inhibits apoptosis through mechanisms involving the modulation of pathways like p53-mediated Bcl-2/Bax/caspase-3 signaling and MKK4/JNK/c-Jun. frontiersin.orgscienceopen.comnih.gov Furthermore, studies indicate that this compound can enhance neurogenesis in infarcted brain regions and promote the survival of newly formed neurons, partly through the activation of BDNF. scienceopen.com It has also been shown to promote neuronal cell activity and axonal regeneration via the PI3K/AKT/mTOR signaling axis in stroke models. scienceopen.com this compound has been reported to improve neurological function scores and reduce infarct size in experimental acute focal ischemic stroke models. nih.govnih.gov

Here is a summary of the mechanisms in ischemic stroke models:

MechanismKey Pathways/Targets InvolvedObserved Effects in Models
AntioxidationNrf2/HO-1Reduction of oxidative damage, increased antioxidant capacity frontiersin.orgnih.gov
Anti-inflammationTLR4/MAPK/NF-κB, Inflammasome inhibitionReduced levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), inhibited NO production frontiersin.orgscienceopen.com
Antiapoptosisp53-mediated Bcl-2/Bax/caspase-3, MKK4/JNK/c-JunInhibition of neuronal apoptosis frontiersin.orgscienceopen.comnih.gov
Neurogenesis PromotionBDNF, PI3K/AKT/mTOREnhanced neurogenesis, survival of new neurons, improved neuronal activity and axonal regeneration scienceopen.com

Alzheimer's Disease Models: Modulation of Cholinergic Pathways and BDNF Levels

In experimental models of Alzheimer's disease (AD) and cognitive impairment, this compound has demonstrated memory-enhancing and neuroprotective effects. scienceopen.commdpi.com These effects are associated with its influence on the cholinergic system and brain-derived neurotrophic factor (BDNF) levels. This compound has been shown to increase the levels of choline (B1196258) acetyltransferase (ChAT) and muscarinic acetylcholine (B1216132) receptor (AChR) subtypes, particularly M1, contributing to neuroprotection and improved memory. scienceopen.comresearchgate.netmdpi.comnih.gov It can modulate cholinergic nervous system function through its effect on ChAT. nih.govoncotarget.com Furthermore, this compound significantly increases BDNF levels in the brain, which is crucial for neuronal survival, synaptic plasticity, and neurogenesis, thereby improving learning and memory abilities. scienceopen.commdpi.comnih.govoncotarget.commdpi.com this compound has also been shown to protect synaptic proteins from amyloid-beta (Aβ)-induced injury. scienceopen.commdpi.comoncotarget.com

Here is a summary of the mechanisms in Alzheimer's Disease models:

MechanismKey Pathways/Targets InvolvedObserved Effects in Models
Modulation of Cholinergic PathwaysCholine Acetyltransferase (ChAT), Muscarinic Acetylcholine Receptors (M1)Increased ChAT activity and M1 receptor density, improved cholinergic function scienceopen.comresearchgate.netmdpi.comnih.govoncotarget.com
Modulation of BDNF LevelsBDNF/TrkB signalingIncreased BDNF expression, enhanced neuronal survival, improved synaptic plasticity, memory enhancement scienceopen.commdpi.comnih.govoncotarget.commdpi.com
Protection of Synaptic ProteinsAgainst Aβ-induced injuryProtection of synaptic proteins (e.g., synaptophysin, PSD-95, dynamin 1) scienceopen.commdpi.comoncotarget.com

Parkinson's Disease Models: Protection of Dopaminergic Neurons

Studies using Parkinson's disease (PD) models, such as those induced by MPTP, have indicated that this compound can protect dopaminergic neurons. scienceopen.comnih.govingentaconnect.comfrontiersin.orgtandfonline.com The degeneration of dopaminergic neurons is a hallmark of PD, and this is often linked to inflammation and oxidative stress. nih.govfrontiersin.org this compound administration has been shown to mitigate the loss of dopaminergic neurons and increase the expression of tyrosine hydroxylase (TH) and dopamine (B1211576) transporter (DAT). scienceopen.comnih.govingentaconnect.com Its protective effects are likely mediated by reducing oxidative stress and suppressing the activation of signaling pathways such as MKK4/JNK/c-Jun, which are involved in apoptosis. scienceopen.comnih.govfrontiersin.org this compound has also been reported to upregulate glial cell-derived neurotrophic factor (GDNF) expression in the striatum, which can contribute to the survival of dopaminergic neurons. scienceopen.com

Here is a summary of the mechanisms in Parkinson's Disease models:

MechanismKey Pathways/Targets InvolvedObserved Effects in Models
Protection of Dopaminergic NeuronsTH, DAT, GDNFMitigated loss of dopaminergic neurons, increased TH and DAT expression, upregulated GDNF scienceopen.comnih.govingentaconnect.comfrontiersin.org
Reduction of Oxidative StressInhibition of oxidative stress pathwaysAlleviated MPTP-triggered oxidative stress nih.govingentaconnect.comfrontiersin.org
Inhibition of Apoptotic PathwaysMKK4/JNK/c-JunPrevention of dopaminergic neuron degeneration by inhibiting apoptosis scienceopen.comnih.govfrontiersin.org

Retinal Ischemia Models: Wnt/β-catenin and Angiogenesis Pathway Modulation

In models of retinal ischemia, this compound has demonstrated protective effects by modulating the Wnt/β-catenin signaling pathway and angiogenesis-related factors. mdpi.comnih.govresearchgate.netresearchgate.net Retinal ischemia is characterized by inadequate blood supply and cellular injury, involving oxidative stress and inflammation. mdpi.comnih.gov this compound has shown anti-ischemic, antioxidative, anti-inflammatory, and antiapoptotic properties in this context. mdpi.comnih.govresearchgate.net It counteracts retinal ischemia by suppressing upstream Wnt/β-catenin signaling and inhibiting downstream factors such as HIF-1α, VEGF, and angiopoietin-2. mdpi.comnih.govresearchgate.netresearchgate.net These actions contribute to the reduction of apoptotic cells and inflammatory markers like MCP-1 in the retina. mdpi.comnih.govresearchgate.net

Here is a summary of the mechanisms in Retinal Ischemia models:

MechanismKey Pathways/Targets InvolvedObserved Effects in Models
Modulation of Wnt/β-catenin PathwayWnt/β-catenin signalingSuppression of upstream Wnt/β-catenin mdpi.comnih.govresearchgate.netresearchgate.net
Modulation of Angiogenesis PathwaysHIF-1α, VEGF, Angiopoietin-2Inhibition of downstream HIF-1α, VEGF, and angiopoietin-2 mdpi.comnih.govresearchgate.netresearchgate.net
Reduction of Apoptosis and InflammationTUNEL apoptotic cells, MCP-1Decreased apoptotic cell number and inflammatory marker MCP-1 mdpi.comnih.govresearchgate.net
Antioxidation and Anti-Ischemic EffectsAgainst oxidative stress and oxygen-glucose deprivationDemonstrated antioxidative and anti-ischemic properties mdpi.comnih.govresearchgate.net

Protection of Pre-Myelinating Oligodendrocytes Against Oxidative Injury

This compound has been investigated for its protective effects on pre-myelinating oligodendrocytes (PreOLs), which are vulnerable to ischemic injury and oxidative stress. portlandpress.comspandidos-publications.comscielo.bre-century.usnih.gov Studies indicate that this compound can protect PreOLs against ischemia-induced oxidative injury. portlandpress.comspandidos-publications.comscielo.brnih.gov This protection involves ameliorating the overproduction of reactive oxygen species (ROS), inhibiting Ca2+ overload, and preventing mitochondrial damage. portlandpress.comspandidos-publications.comnih.gov The ERK1/2 signaling pathway has been shown to contribute to these protective effects. portlandpress.comscielo.brnih.gov this compound can also protect against hydrogen peroxide (H2O2)-induced oxidative stress in astrocytes by reducing intracellular ROS formation and maintaining the activity of antioxidant enzymes. portlandpress.com

Here is a summary of the mechanisms in Pre-Myelinating Oligodendrocyte Protection:

MechanismKey Pathways/Targets InvolvedObserved Effects in Models
Protection Against Oxidative InjuryReduction of ROS, antioxidant enzyme activityAmeliorated overproduction of ROS, prevented decrease in antioxidant enzyme activities portlandpress.comspandidos-publications.comnih.gov
Protection Against Ischemia-Induced DamageInhibition of Ca2+ overload, prevention of mitochondrial damageProtected PreOLs from OGD-induced apoptosis and myelination deficits portlandpress.comspandidos-publications.comnih.gov
Involvement of Signaling PathwaysERK1/2 signaling pathwayContributed to the protective effects against ischemia-induced oxidative injury portlandpress.comscielo.brnih.gov

Cardiovascular Research

Preclinical research also suggests that this compound possesses cardiovascular protective effects. mdpi.comresearchgate.netxjtu.edu.cnresearchgate.net These effects are often attributed to its anti-inflammatory and antioxidant properties, as well as its influence on various signaling pathways. mdpi.comresearchgate.netxjtu.edu.cn Studies have explored its potential in conditions such as atherosclerosis and myocardial ischemia-reperfusion injury. mdpi.comresearchgate.netxjtu.edu.cn this compound has been shown to inhibit oxidative stress and inflammatory responses in the cardiovascular system. researchgate.netxjtu.edu.cn Its cardioprotective effects in myocardial ischemia/reperfusion injury models have been linked to the attenuation of oxidative stress markers, reduction in apoptosis, and modulation of pathways such as PI3K/Akt and Nrf2/HO-1. mdpi.comxjtu.edu.cn

Here is a summary of the mechanisms in Cardiovascular Research:

MechanismKey Pathways/Targets InvolvedObserved Effects in Models
AntioxidationNrf2/HO-1Inhibition of oxidative stress mdpi.comresearchgate.netxjtu.edu.cn
Anti-inflammationNox4/NF-κBInhibition of inflammatory response, reduction of inflammatory cytokines researchgate.netxjtu.edu.cn
AntiapoptosisBcl-2/Bax, Caspase-3, Caspase-9Reduction in cardiomyocyte apoptosis mdpi.comportlandpress.com
Modulation of Signaling PathwaysPI3K/Akt, Apelin/APJ, Jak-Stat, PGC-1α/TERT, AMPK, Estrogen receptor (ER), GRP78/PERK, SIRT5Involved in various cardiovascular protective effects, including improved cardiac function and reduced injury mdpi.comresearchgate.netxjtu.edu.cnresearchgate.net

Atherosclerosis Models: Mechanisms Related to Oxidative Stress, Inflammation, Cell Aging, and Apoptosis

Atherosclerosis (AS) is a significant underlying pathological change contributing to cardiovascular diseases nih.govfrontiersin.org. Preclinical studies have explored this compound's potential to ameliorate AS by targeting key mechanisms, including oxidative stress, inflammation, cell aging, and apoptosis nih.gov.

This compound has been shown to reduce oxidative stress, a critical factor in AS development nih.govfrontiersin.org. It increases the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and inhibits the generation of reactive oxygen species (ROS), for example, by reducing NOX4 expression mdpi.comfrontiersin.org. In human umbilical vein endothelial cells (HUVECs), this compound pre-treatment significantly reduced intracellular ROS release induced by H₂O₂ mdpi.com.

Inflammation plays a crucial role throughout the progression of AS researchgate.net. This compound exhibits anti-inflammatory effects by downregulating pro-inflammatory mediators. Studies have shown that this compound treatment can reduce the expression of the NLRP3 inflammasome and subsequently inhibit the levels of pro-inflammatory cytokines such as IL-1β, IL-18, TNF-α, and IL-32 in THP-1 cells frontiersin.org. It also prevents the synthesis of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6 in heart tissue and inhibits NF-κB activation nih.govmdpi.com.

Cell aging, or senescence, is also implicated in AS nih.gov. This compound's potential mechanisms in ameliorating AS include the activation of the silent information regulator factor 2-related enzyme 1 (SIRT1) pathway, which is linked to cell senescence nih.govfrontiersin.org.

Apoptosis, or programmed cell death, contributes to the formation of atherosclerotic plaques mdpi.comfrontiersin.org. This compound has demonstrated anti-apoptotic effects in AS models frontiersin.org. It can upregulate the expression of anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins such as caspase-3 and caspase-9 frontiersin.org. The activation of the Akt signaling pathway, which is involved in regulating cell survival and inhibiting apoptosis, may contribute to this compound's anti-apoptotic effects frontiersin.org. This compound also prevented apoptosis in glucose-deprived H9c2 embryonic rat cardiac cells mdpi.com.

In diabetic rabbits, this compound ameliorated diabetic atherosclerosis nih.gov.

Myocardial Ischemia and Infarction Models

This compound has shown protective effects in experimental models of myocardial ischemia and infarction mdpi.comxjtu.edu.cn. In a rat model of myocardial ischemia-reperfusion (MI/R) injury, this compound improved cardiac function, reduced myocardial infarction size, and decreased cardiomyocyte apoptosis and necrosis mdpi.com. These effects were associated with a significant attenuation of MI/R-induced iNOS expression, peroxynitrite, and superoxide anion production, along with an elevation in Akt expression, increased eNOS phosphorylation, and NO production, and an increase in the heart's antioxidant capacity mdpi.com.

In diabetic rats subjected to MI/R injury, this compound treatment significantly ameliorated the injury by improving cardiac function, normalizing myocardial enzyme activities, reducing markers of oxidative stress, and preserving myocardial architecture scielo.brscielo.br. It also decreased the expression levels of inflammatory cytokines TNF-α and IL-6 and reduced myocardial endoplasmic reticulum stress (ERS) scielo.brscielo.br.

This compound reduced cardiac myocyte apoptosis by decreasing caspase-9 and caspase-3 activities and modulating the expression levels of Bax and Bcl-2 mdpi.com. This cardioprotective effect may also involve the mobilization of endothelial progenitor cells and activation of the Notch1/Jagged1 pathway mdpi.com. Studies suggest that this compound's anti-apoptotic and anti-oxidative activity in cardiac cells may be linked to cell mitophagy and estrogen receptor modulation mdpi.com.

In isoproterenol-induced myocardial infarction in rats, this compound treatment resulted in improved cardiac function, indicated by better left ventricular end-systolic pressure (LVESP), left ventricular end-diastolic pressure (LVEDP), and left ventricular maximum rate of pressure development (LVdp/dtmax) mdpi.comnih.gov. It also reduced the elevation in serum CK and showed antioxidant effects by increasing serum SOD and reducing serum malondialdehyde mdpi.com. This compound's protective effects on cardiac function in myocardial infarction may be linked to enhancing myocardium contractility, regulating the apelin/APJ pathway, and inhibiting cardiomyocyte apoptosis nih.gov.

In vitro studies using oxygen-glucose deprivation/reoxygenation (OGD/R) models in H9C2 cells, simulating ischemia-reperfusion, showed that this compound attenuated OGD/R damage, inhibited intracellular ROS production, and downregulated the protein expression of TWEAK and Fn14 nih.gov. This compound also reversed the downregulation of intracellular miR-126 levels induced by OGD/R nih.gov.

Cardiac Hypertrophy and Heart Failure Models

Pathological cardiac hypertrophy, which can progress to heart failure, is characterized by an increase in cardiomyocyte size and is associated with contractile dysfunction nih.govcdnsciencepub.com. Mechanisms involved in the transition to pathological cardiac hypertrophy include oxidative stress, inflammation, and apoptosis cdnsciencepub.comcdnsciencepub.com.

While the search results mention this compound's cardioprotective effects and its potential use in treating heart failure xjtu.edu.cn, specific detailed mechanisms of this compound directly on cardiac hypertrophy models were not explicitly found in the provided snippets. However, its known anti-inflammatory, antioxidant, and anti-apoptotic properties, which are relevant to the mechanisms of pathological hypertrophy cdnsciencepub.com, suggest a potential role.

Thrombosis Research

Thrombotic occlusion is a major complication of atherosclerosis and a frequent cause of death nih.govfrontiersin.org. Research on the antithrombotic effects of Rehmanniae Radix, the plant from which this compound is derived, has identified this compound as a potential active component scilit.com.

An integrated analysis of metabolomics and network pharmacology studying the antithrombotic effects of Rehmanniae Radix in a carrageenan-induced thrombosis model in rats suggested that this compound might exert antithrombotic effects by acting on key proteins, including PLA2G2A, PTGS1, and ALOX5 scilit.com. These proteins are involved in pathways related to thrombosis. In this model, Rehmanniae Radix significantly alleviated thrombosis and regulated metabolites involved in the process scilit.com. This compound pretreatment also mitigated diesel exhaust particles (DEPs)-induced thrombogenic changes, including shortening of thrombotic occlusion time, platelet aggregation, and alterations in prothrombin time and activated partial thromboplastin (B12709170) time mdpi.com. It also inhibited the increase of plasma concentrations of pro-inflammatory and pro-thrombotic markers induced by DEPs mdpi.com.

Anti-diabetic Research

Type 1 and Type 2 Diabetes Mellitus Models

This compound has demonstrated anti-diabetic effects in various animal models of both type 1 and type 2 diabetes mellitus mdpi.commdpi.commdpi.comnih.gov.

In type 1 diabetes mellitus models induced by streptozotocin (B1681764) (STZ) in rats, this compound administration reduced blood glucose levels mdpi.comnih.gov. In one study, oral administration of this compound significantly decreased fasting blood glucose after 4 weeks of treatment mdpi.com. Acute intravenous administration of this compound also produced a dose-dependent antihyperglycemic effect mdpi.com. Ex vivo studies showed that this compound increased radioactive glucose uptake in isolated soleus muscle and increased glycogen (B147801) synthesis in isolated hepatocytes mdpi.com.

In type 2 diabetes mellitus models, such as high-fat diet (HFD)/STZ-induced diabetic mice and db/db mice, this compound administration significantly decreased fasting blood glucose, serum insulin (B600854), HOMA-IR, total cholesterol, triglycerides, and low-density lipoprotein, while improving oral glucose tolerance and insulin tolerance nih.govresearchgate.net. This compound ameliorated hepatic insulin resistance in type 2 diabetes models by acting on the AMPK/NOX4/PI3K/AKT pathway nih.gov. It decreased hepatic gluconeogenesis and increased hepatic glycogen synthesis nih.gov. This compound also improved hepatic NADPH oxidase type 4 (NOX4)-mediated oxidative stress and activated hepatic AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K)/AKT pathways nih.gov.

This compound improves insulin sensitivity in skeletal muscle of type 2 diabetic mice by activating the AMPK/SIRT1/PGC-1α/PPAR-γ signaling pathway researchgate.net. It promotes glucose transporter type 4 (GLUT4) transport to membranes of skeletal muscle cells, facilitating glucose uptake researchgate.net. This compound also improves mitochondrial function in skeletal muscle by activating AMPK-mediated mitochondrial biogenesis, increasing glucose uptake and ATP production dovepress.comnih.gov.

In the liver, this compound restores diabetic liver function by reducing hepatic gluconeogenesis and increasing glycogen synthesis through modulation of enzymes like PEPCK, glucose-6-phosphatase, GSK3β, and FOXO1, and activation of the AMPK/NOX4/PI3K/Akt pathway mdpi.comnih.gov. It also improves liver mitochondrial function mdpi.com. This compound exerts antioxidant properties by increasing SOD, catalase, and glutathione (B108866) peroxidase activity in the pancreas and liver mdpi.comresearchgate.net.

Here is a summary of some research findings on this compound in diabetes models:

Model TypeAnimal ModelKey FindingsRelevant MechanismsSource
Type 1 Diabetes MellitusSTZ-induced ratsReduced blood glucose levels. Increased glucose uptake in soleus muscle. Increased glycogen synthesis in hepatocytes.May involve direct effects on glucose metabolism in peripheral tissues and liver. mdpi.com
Type 1 Diabetes MellitusSTZ-induced ratsDecreased fasting blood glucose concentration.Not explicitly detailed in snippet. nih.gov
Type 2 Diabetes MellitusHFD/STZ-induced miceDecreased FBG, serum insulin, HOMA-IR, TC, TG, LDL. Improved OGTT and ITT.Involved in insulin signaling pathway. nih.govresearchgate.net
Type 2 Diabetes Mellitusdb/db miceDecreased FBG, GSP, serum insulin, HOMA-IR, TG, TC. Improved OGTT and ITT. Increased mitochondrial biogenesis and function in skeletal muscle. Improved insulin sensitivity.Activation of AMPK/SIRT1/PGC-1α/PPAR-γ pathway. Activation of AMPK-mediated mitochondrial biogenesis. Regulation of glucose metabolism in the liver. nih.govresearchgate.netnih.gov
Type 2 Diabetes MellitusHFD/STZ-induced ratsDecreased plasma glucose. Improved OGTT, body weight, and lipid profile.Not explicitly detailed in snippet. nih.gov
Hepatic Insulin ResistanceHFD/STZ mice, HepG2 cellsDecreased hepatic gluconeogenesis, increased hepatic glycogen synthesis. Improved hepatic NOX4-mediated oxidative stress. Activated hepatic AMPK and PI3K/AKT pathway.AMPK/NOX4/PI3K/AKT pathway. nih.gov

Diabetic Nephropathy Models: Renal Protection Mechanisms (e.g., Anti-inflammatory, Antioxidant, Anti-apoptosis, Lipid Metabolism Regulation, Fibrosis Delay, Autophagy Promotion, Podocyte Dysfunction Improvement)

Diabetic nephropathy (DN) is a serious complication of diabetes nih.gov. Preclinical studies suggest that this compound has protective effects against hyperglycemia-induced kidney injury in DN animal models nih.govnih.govresearchgate.net.

This compound's renal protective effects are associated with multiple mechanisms, including reducing inflammation and oxidative stress nih.govresearchgate.net. It can modulate the AGE/RAGE/NF-κB pathway, which is involved in inflammation and oxidative stress in DN mdpi.com. In AGE-treated mouse glomerular endothelial cells, this compound inhibited the RAGE/NF-κBp65/iNOS pathway and activated the PI3K/AKT/eNOS pathway dovepress.com. It also inhibited apoptosis and inflammation in high glucose-treated podocytes by reducing transcription and NF-κB activation and regulating p38 MAPK and TLR4/MyD88 signaling pathways dovepress.com. This compound exerts antioxidant properties by increasing SOD, catalase, and glutathione peroxidase activity and reducing malondialdehyde levels researchgate.net.

This compound improves podocyte apoptosis nih.govresearchgate.net. It can inhibit apoptosis in high glucose-treated podocytes dovepress.com.

Regulation of lipid metabolism is another proposed mechanism for this compound's renal protection nih.govresearchgate.net. This compound can improve hypoglycemia and lipids and regulate the expression of genes related to renal lipid metabolism dovepress.com. It may preserve diabetic renal function through the regulation of lipid metabolism mdpi.com.

This compound has been shown to delay renal fibrosis nih.govresearchgate.net. It can reduce fibrosis in the kidney by decreasing the accumulation of extracellular matrix (ECM) mdpi.com. Studies in STZ rat models showed that this compound administration decreased Ang II, TGF-β1, and connective tissue growth factor (CTGF) levels in the kidney, proteins known to increase fibrosis in the diabetic kidney mdpi.com. This compound can also delay extracellular matrix aggregation in high-fat diet or STZ rat models by downregulating angiotensin II (Ang II), TGF-β1, and CTGF levels dovepress.com. Its nephroprotective effect is related to the modulation of the TGF-β/smad2/3 pathway mdpi.com.

Enhancing autophagy is another potential mechanism nih.govresearchgate.net. This compound can upregulate LC3B expression to increase podocyte autophagy and downregulate p62 expression to inhibit mTOR activation, promoting the nuclear translocation of transcription factor EB (TFEB) dovepress.com. In DN, mTORC1 is activated, which deactivates TFEB, leading to reduced autophagy mdpi.com. This compound may counteract this effect dovepress.com.

This compound also improves podocyte dysfunction nih.gov. It stabilizes the cytoskeleton in podocytes dovepress.com.

Preclinical studies in DN animal models have shown that this compound treatment significantly improved renal function by restoring serum creatinine (B1669602) (Scr) and blood urea (B33335) nitrogen (BUN) levels, reducing proteinuria, and alleviating renal pathological changes nih.govnih.govresearchgate.net.

Here is a summary of this compound's renal protective mechanisms in diabetic nephropathy models:

MechanismSpecific Actions/Pathways InvolvedSource
Anti-inflammatoryModulates AGE/RAGE/NF-κB pathway. Inhibits RAGE/NF-κBp65/iNOS pathway. Inhibits NF-κB activation in podocytes. Regulates p38 MAPK and TLR4/MyD88 signaling pathways. Decreases TNF-α and IL-6. mdpi.comnih.govresearchgate.netdovepress.com
AntioxidantModulates AGE/RAGE/NF-κB pathway. Increases SOD, catalase, and GSH-Px activity. Reduces MDA levels. mdpi.comresearchgate.netnih.govresearchgate.net
Anti-apoptosisImproves podocyte apoptosis. Inhibits apoptosis in high glucose-treated podocytes. nih.govresearchgate.netdovepress.com
Lipid Metabolism RegulationImproves hypoglycemia and lipids. Regulates expression of genes related to renal lipid metabolism. mdpi.comnih.govresearchgate.netdovepress.com
Fibrosis DelayReduces accumulation of ECM. Decreases Ang II, TGF-β1, and CTGF levels. Modulates TGF-β/smad2/3 pathway. mdpi.comnih.govresearchgate.netdovepress.com
Autophagy PromotionUpregulates LC3B expression. Downregulates p62 expression. Inhibits mTOR activation. Promotes nuclear translocation of TFEB. mdpi.comnih.govresearchgate.netdovepress.com
Podocyte Dysfunction ImprovementStabilizes the cytoskeleton. nih.govresearchgate.netdovepress.com

Impact on Pancreatic β-Cell Function

Research suggests that this compound may play a role in ameliorating insulin sensitivity and modulating glucose metabolism, leading to hypoglycemic effects. Studies have explored its potential to improve insulin sensitivity through the insulin-signaling pathway in pancreatic beta-cells (INS-1E) nih.gov. Furthermore, this compound may protect pancreatic beta cells from injury through its antioxidant qualities, potentially slowing the progression of diabetes researchgate.net. In high-fat diet/streptozotocin (HFD/STZ) induced diabetic rats, this compound treatment significantly improved the ability to adjust blood sugar, which may be attributed to improved islet β cell function d-nb.info. Histological evaluation in this model showed that while diabetic rats exhibited atrophic pancreatic tissue with fibrosis and inflammatory cell infiltration, this compound treatment resulted in minimal inflammatory cells and fibrosis, with morphological changes similar to the high-fat, high-sugar group d-nb.info. This suggests that this compound might enhance insulin levels in plasma by mitigating pancreas inflammation induced by STZ and preserving pancreatic islet structure and function d-nb.info.

Anti-inflammatory Research

This compound has demonstrated significant anti-inflammatory effects in various preclinical models mdpi.comfrontiersin.orgmdpi.comrsc.orgfrontiersin.orgfrontiersin.orgmdpi.comresearchgate.net. Its anti-inflammatory properties are considered a key mechanism underlying its diverse biological effects researchgate.netnih.gov.

Modulation of Inflammatory Mediators and Pathways (e.g., NLRP3 Inflammasome, TLR4)

This compound has been shown to modulate various inflammatory mediators and pathways, including the NLRP3 inflammasome and TLR4 signaling. Studies indicate that this compound can downregulate pro-inflammatory mediators and cytokines, such as nitric oxide (NO), interleukin (IL)-6, and tumor necrosis factor-α (TNF-α) mdpi.comfrontiersin.orgfrontiersin.org. It has been found to inhibit inflammatory responses induced by lipopolysaccharide (LPS) in microglial cells by downregulating pro-inflammatory cytokine production and inhibiting NF-κB phosphorylation frontiersin.org.

Research specifically highlights this compound's ability to inhibit the NF-κB pathway mdpi.comfrontiersin.orgfrontiersin.orgnih.gov. NF-κB activation is linked to the expression of numerous pro-inflammatory cytokines and adhesion molecules frontiersin.org. This compound treatment has been shown to significantly reverse the elevated concentration of phospho-NF-κB in the kidney in a murine model of chronic kidney disease mdpi.com. This aligns with studies showing this compound mitigating inflammatory actions via NF-κB pathway inhibition in models of chronic inflammatory skin disease, endometritis, and cardiac inflammation mdpi.com.

Furthermore, this compound has been found to inhibit the NLRP3 inflammasome frontiersin.orgfrontiersin.orgnih.gov. The NLRP3 inflammasome is a key component of the innate immune signaling complex that regulates the activation of caspase-1 and the production of pro-inflammatory cytokines like IL-1β and IL-18 bjbms.org. This compound treatment has been shown to decrease the expression levels of NLRP3 and its downstream proteins nih.gov. Mechanistically, this compound can alleviate the inflammatory response in microglia by downregulating both the NF-κB and NLRP3 inflammasome pathways frontiersin.org.

The TLR4 signaling pathway is also implicated in this compound's anti-inflammatory effects taylorandfrancis.com. TLR4 activation can indirectly promote the assembly of the NLRP3 inflammasome by regulating the NF-κB pathway bjbms.org. Studies suggest that this compound may exert its anti-inflammatory effects, in part, by inhibiting TLR4 expression, which subsequently suppresses NF-κB and MAPK activation and the production of pro-inflammatory cytokines taylorandfrancis.comresearchgate.nettums.ac.ir.

Attenuation of Endothelial Inflammation

This compound has demonstrated the ability to attenuate endothelial inflammation, a critical process in the development of various diseases like atherosclerosis frontiersin.orgrsc.org. Endothelial activation by various risk factors contributes to the occurrence and development of atherosclerosis frontiersin.org.

Studies have shown that this compound can reduce cell injury and improve cell function in various in vitro models through its anti-inflammatory and anti-oxidative stress effects, suggesting its efficacy for atherosclerosis treatment frontiersin.org. This compound has been reported to inhibit NF-κB and MAPK signaling pathways, consequently reducing TNF-α-induced inflammation response in endothelial cells frontiersin.org. It can also reduce the level of oxidative stress and ER stress induced by homocysteinemia (HCY) in human aortic endothelial cells, partly protecting endothelial cells from HCY toxicity by inhibiting NOX4 expression and blocking the NF-κB/p65 signal pathway frontiersin.org.

However, one study noted that this compound, at a concentration of 1 mM, induced a significant increase in the permeability of human umbilical vein endothelial cells (HUVECs) monolayers and inhibited the expression of vascular endothelial (VE)-cadherin, a key component of adherens junctions spandidos-publications.com. This effect on vascular permeability could potentially exaggerate inflammatory responses spandidos-publications.com. Despite this, other research highlights this compound's protective effects against endothelial dysfunction and inflammation, for instance, by suppressing the RAGE/RhoA/ROCK signaling pathway in diabetic nephropathy nih.gov.

Antioxidant Research

This compound is widely recognized for its potent antioxidant properties, which contribute significantly to its therapeutic effects mdpi.comfrontiersin.orgmdpi.comrsc.orgfrontiersin.orgfrontiersin.orgmdpi.comresearchgate.netnih.govnih.govnih.gove-jarb.orgresearchgate.netijbs.comnih.govmdpi.comoup.comarccjournals.com. Its antioxidant capabilities are considered a primary mechanism for its biological activities researchgate.netnih.gov.

Scavenging of Reactive Oxygen Species

A key mechanism of this compound's antioxidant action is the direct scavenging of reactive oxygen species (ROS) mdpi.comfrontiersin.orgmdpi.come-jarb.orgnih.govoup.com. Studies have shown that this compound can significantly reduce intracellular ROS levels in various cell types under oxidative stress conditions frontiersin.orgmdpi.comnih.govnih.gov. For instance, pretreatment with this compound effectively reversed hydrogen peroxide (H₂O₂)-induced increases in intracellular ROS levels in retinal pigment epithelial (RPE) cells nih.gov. In human umbilical vein endothelial cells (HUVECs), this compound pretreatment significantly reduced H₂O₂-induced intracellular ROS release nih.gov. This compound treatment also significantly mitigated LPS-induced abnormal ROS formation frontiersin.org.

This compound's ability to scavenge ROS contributes to its protective effects against oxidative damage in various tissues and conditions, including retinal ischemia, cerebral ischemia/reperfusion injury, and oxidative stress in pre-myelinating oligodendrocytes mdpi.comspandidos-publications.comijbs.com. It has been described as a free radical scavenger e-jarb.orgijbs.com.

Enhancement of Endogenous Antioxidant Systems

In addition to directly scavenging ROS, this compound also enhances the body's endogenous antioxidant defense systems mdpi.commdpi.comnih.govnih.govresearchgate.netmdpi.comoup.comnih.govnih.gov. These systems involve antioxidant enzymes and molecules that help neutralize free radicals and maintain cellular redox balance nih.govoup.com.

Research indicates that this compound can increase the activity and expression levels of key endogenous antioxidants such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) frontiersin.orgmdpi.comnih.govnih.govresearchgate.netmdpi.comarccjournals.comnih.gov. For example, in a murine model of chronic kidney disease, this compound treatment significantly ameliorated the augmented concentrations of markers of oxidative stress and reversed the reduced expression of sirtuin-1, which is involved in antioxidant defense mdpi.com. In HFD/STZ diabetic rats, this compound significantly improved SOD, GSH-Px, and CAT levels mdpi.comnih.gov. This compound has also been shown to increase levels of glutathione (GSH), another crucial endogenous antioxidant frontiersin.orgmdpi.comnih.govarccjournals.com.

By enhancing these endogenous antioxidant defense mechanisms, this compound helps to restore the balance between ROS production and antioxidant capacity, thereby protecting cells and tissues from oxidative damage nih.govnih.gov. This enhancement of the endogenous antioxidant system is considered a significant aspect of this compound's protective effects against oxidative stress-induced damage nih.govoup.com.

Protection Against Oxidative Damage in Specific Cell Types (e.g., Dermal Fibroblasts, Astrocytes)

This compound has demonstrated protective effects against oxidative damage in various cell types, including astrocytes and dermal fibroblasts. psu.eduresearchgate.netd-nb.infoportlandpress.comnih.govresearchgate.netnih.gov Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense, is implicated in numerous pathological processes, including neurodegenerative diseases and skin aging. psu.edunih.govmdpi.com

In astrocytes, this compound treatment has been shown to increase cell survival and mitigate damage induced by oxidative stress, such as that caused by oxygen-glucose deprivation/reperfusion (OGD-R) or hydrogen peroxide (H2O2). psu.eduresearchgate.netd-nb.info Mechanistically, this compound appears to reduce the generation of ROS and malondialdehyde (MDA), a marker of lipid peroxidation. psu.eduresearchgate.net It also enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), and increases the content of glutathione (GSH). psu.eduresearchgate.netd-nb.info Furthermore, this compound can attenuate nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) activity, which are involved in oxidative damage in astrocytes. psu.edu

Studies on dermal fibroblasts have indicated that this compound can protect against H2O2-induced oxidative damage and inhibit apoptosis. nih.govresearchgate.netnih.gov This protective effect is associated with the upregulation of the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. nih.govresearchgate.netnih.gov this compound has been shown to inhibit apoptosis in a concentration-dependent manner in oxidatively damaged mouse epidermal fibroblast L929 cells. nih.govresearchgate.netnih.gov

The table below summarizes some of the observed effects of this compound on oxidative stress markers in preclinical studies:

Cell TypeInducing AgentEffect of this compoundKey Mechanisms InvolvedSource
AstrocytesOGD-R, H2O2Increased cell survival, decreased ROS and MDA, increased SOD, GPx, GSH, decreased NO and iNOS activitySuppression of free radical production, elevation of antioxidant capacity psu.eduresearchgate.netd-nb.info
Dermal FibroblastsH2O2Inhibited apoptosis, improved cell viability, decreased MDA, increased T-SOD and GSH-Px activityUpregulation of Nrf2/HO-1 signaling pathway nih.govresearchgate.netnih.gov
Ovarian Granulosa CellsH2O2Improved cell viability, reduced ROS and MDA, elevated SOD and GSH-Px activitiesPI3K/Akt/mTOR signaling pathway portlandpress.com
ARPE-19 CellsH2O2Attenuated cytotoxicity, reduced ROS and MDA, increased GSH and SOD, activated Nrf2/HO-1 pathwayActivation of Keap1/Nrf2/ARE pathways, inactivation of apoptosis pathways mdpi.comnih.govresearchgate.net

Anticancer Research

Preclinical research has explored the potential of this compound in anticancer strategies, investigating its effects on cancer cell proliferation, apoptosis, and cell cycle progression. researchgate.netmdpi.comresearchgate.net

Inhibition of Cell Proliferation

This compound has been observed to suppress the proliferation of various cancer cell lines. mdpi.comresearchgate.net Studies have shown that this compound can significantly inhibit the proliferation of human bladder cancer cells (T24) in a dose- and time-dependent manner. researchgate.net Similar inhibitory effects have been reported in hepatocellular carcinoma (HCC) cells and human osteosarcoma cell lines (MG63 and U2OS). mdpi.com The mechanisms underlying this inhibition can involve the modulation of various signaling pathways. mdpi.comresearchgate.net

Induction of Apoptosis

Induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. This compound has been shown to promote apoptosis in several cancer cell types. mdpi.comresearchgate.net In human bladder cancer cells, this compound treatment led to increased apoptosis. researchgate.net This effect has also been observed in colorectal cancer and gastric cancer cells. mdpi.comresearchgate.net The induction of apoptosis by this compound can involve the modulation of proteins in the Bcl-2 family, which regulate the mitochondrial apoptotic pathway. mdpi.comresearchgate.net this compound has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. mdpi.comresearchgate.net Activation of caspases, such as caspase-3, is also implicated in this compound-induced apoptosis. mdpi.comresearchgate.net

Cell Cycle Arrest Mechanisms

This compound can induce cell cycle arrest in cancer cells, preventing their uncontrolled division. mdpi.comresearchgate.net Studies on human bladder cancer cells have indicated that this compound can cause cell cycle arrest at the G2/M phase. researchgate.net In hepatocellular carcinoma cells, this compound treatment resulted in an increase in the proportion of cells in the G0/G1 phase. mdpi.com Cell cycle arrest induced by this compound can be associated with changes in the expression of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), as well as CDK inhibitors like p21 and p27. mdpi.comnih.gov For instance, this compound treatment has been linked to decreased expression of cyclin D1 and subsequent activation of the apoptotic pathway in some cancer cell lines. mdpi.com

Here is a summary of this compound's effects on cancer cells:

Cancer Cell TypeEffect on ProliferationEffect on ApoptosisCell Cycle Arrest PhaseKey Mechanisms InvolvedSource
Human Bladder Cancer (T24)SuppressedPromotedG2/MModulation of PI3K/Akt pathway, regulation of Bcl-2 family proteins, caspase activation researchgate.net
Hepatocellular CarcinomaSuppressedIncreasedG0/G1Up-regulation of miR-22-3p, down-regulation of MTA3 mdpi.com
Human Osteosarcoma (MG63, U2OS)InhibitedActivatedNot specifiedSuppression of MMP-2 and Kras, regulation of Bcl-2 family proteins, caspase activation mdpi.com
Gastric Cancer (HGC-27, MKN-45)ReducedInducedG0/G1Elevation of p53 and p27, down-regulation of CDK4 and cyclin D1, caspase activation mdpi.com
Ovarian Cancer (OVCAR-3)ReducedInducedNot specifiedUpregulation of microRNA-200, downregulation of MMP-2 mdpi.comresearchgate.net

Osteoporosis Research

This compound has been investigated for its potential in the treatment of osteoporosis, a condition characterized by reduced bone density and increased fracture risk. frontiersin.orgnih.gov Preclinical studies suggest that this compound can exert beneficial effects on bone metabolism. frontiersin.orgnih.govfrontiersin.orgnih.gov

Promotion of Osteogenic Differentiation

A key mechanism by which this compound may benefit osteoporosis is by promoting osteogenic differentiation, the process by which mesenchymal stem cells differentiate into osteoblasts, the cells responsible for bone formation. frontiersin.orgnih.govfrontiersin.orgnih.govdovepress.comresearchgate.netresearchgate.net

Research indicates that this compound can enhance the expression of genes and proteins crucial for osteogenesis, such as alkaline phosphatase (ALP), bone morphogenetic protein 9 (BMP9), runt-related transcription factor 2 (RUNX2), and type I collagen (COL1). frontiersin.orgnih.govdovepress.comresearchgate.net It has been shown to increase ALP activity and the formation of mineralized nodules in osteoblastic cells. frontiersin.orgdovepress.comresearchgate.net

Several signaling pathways are implicated in this compound-induced osteogenic differentiation. The Wnt/β-catenin signaling pathway plays a significant role, with this compound promoting the accumulation of intracellular β-catenin and activating downstream gene expression. frontiersin.orgnih.gov this compound also appears to activate the PI3K/Akt pathway, which is involved in osteoblast proliferation and differentiation. frontiersin.orgdovepress.comresearchgate.net Other pathways, such as the Hedgehog signaling pathway and the IGF-1/PI3K/mTOR pathway, have also been suggested to contribute to this compound's osteogenic effects. frontiersin.orgfrontiersin.org

The table below highlights some findings related to this compound's effect on osteogenic differentiation:

Cell TypeEffect on Osteogenic DifferentiationKey Mechanisms InvolvedSource
MC3T3-E1 (mouse osteoblastic precursor cells)Enhanced ALP activity, increased mineralized nodules, upregulated BMP formation and secretionWnt/β-catenin signaling pathway, PI3K/Akt pathway frontiersin.orgnih.gov
Bone Marrow Mesenchymal Stem Cells (BMSCs)Promoted proliferation and osteogenic differentiation, enhanced expression of COL1, BMP9, and RUNX2Wnt/β-catenin signaling pathway, PI3K/Akt pathway, PKD1 promoter activation frontiersin.orgnih.govresearchgate.net
Human Periodontal Ligament Stem Cells (hPDLSCs)Promoted proliferation and osteogenic differentiation, increased ALP activity and calcium nodules, upregulated COL-1, ALP, and RUNX-2 expressionER-α/PI3K/AKT pathway dovepress.comresearchgate.net

Inhibition of Osteoclastic Differentiation and Apoptosis

Preclinical studies suggest that this compound can influence osteoclast activity, which is crucial for bone remodeling. Research indicates that this compound can inhibit osteoclastic differentiation. nih.govnih.gov The RANKL/RANK signaling pathway is known to stimulate osteoclast formation and differentiation, promoting bone resorption. nih.govdovepress.comresearchgate.net Studies using RANKL-treated RAW 264.7 cells, a common model for osteoclast differentiation, have been employed to investigate this effect. researchgate.net

Furthermore, this compound has been shown to promote osteoclast apoptosis. nih.govnih.govdovepress.com One proposed mechanism involves the Sirt6-ERα-FasL axis, which is suggested to play a role in activating osteoclast apoptosis. nih.govdovepress.comresearchgate.net This mechanism involves this compound increasing the protein levels of Sirt6, inducing deacetylation of ERα, and upregulating ERα protein expression during apoptosis, which in turn influences the mRNA levels of FasL related to osteoclast apoptosis. nih.govresearchgate.net

Bone Cell Protection and Regeneration

This compound's effects extend to the protection and regeneration of bone cells, including osteoblasts and bone marrow mesenchymal stem cells (BMSCs). nih.gov Pre-treatment with this compound has been shown to enhance the survival and activity of BMSCs following oxygen-glucose deprivation (OGD) treatment. nih.gov This protective effect is characterized by elevated expression of the anti-apoptotic factor Bcl-2 and reduced levels of pro-apoptotic factors like Bax and Caspase-3. nih.gov In vivo experiments have also demonstrated that this compound can improve the survival rate of transplanted BMSCs. nih.gov

This compound is reported to promote osteogenesis and bone regeneration. nih.govfrontiersin.org It can enhance the activity of alkaline phosphatase (ALP), bone gamma-carboxyglutamate (B555490) protein (BGP), and bone morphogenetic proteins (BMP) in osteoblastic precursor cells and BMSCs. nih.gov The Wnt/β-catenin signaling pathway is implicated in this compound's ability to promote osteogenic differentiation of MSCs. nih.govmdpi.comdntb.gov.ua this compound has also been shown to enhance osteogenic differentiation of human periodontal ligament stem cells (hPDLSCs) in vitro, partly through the ER-α/PI3K/AKT pathway. nih.govdovepress.com

This compound's beneficial effects on osteoblast protection are also associated with its antioxidant activity. nih.gov It can attenuate impaired osteogenic differentiation and enhance the expression of markers like COL1, BMP9, and RUNX2. nih.gov

Table 1: Effects of this compound on Bone Cells

Cell TypeEffectMechanism/Associated PathwayReference
OsteoclastsInhibition of DifferentiationRANKL/RANK pathway nih.govnih.govdovepress.com
OsteoclastsPromotion of ApoptosisSirt6-ERα-FasL axis nih.govdovepress.comresearchgate.net
BMSCsEnhanced Survival and Activity (under OGD)Upregulation of Bcl-2, downregulation of Bax and Caspase-3 nih.gov
BMSCsPromotion of Osteogenic DifferentiationWnt/β-catenin pathway nih.govmdpi.comdntb.gov.ua
OsteoblastsEnhanced Activity (ALP, BGP, BMP)- nih.gov
OsteoblastsProtection (Antioxidant activity)Attenuates impaired differentiation, enhances COL1, BMP9, RUNX2 expression nih.gov
hPDLSCsPromotion of Osteogenic DifferentiationER-α/PI3K/AKT pathway nih.govdovepress.com

Angiogenesis Research

Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions. openaccessjournals.com Preclinical research indicates that this compound may play a role in modulating angiogenesis. nih.govfrontiersin.org

Promotion of Endothelial Cell Migration and Angiogenesis

Studies have demonstrated that this compound can promote the migration and angiogenesis of endothelial cells, such as human umbilical vein endothelial cells (HUVECs) and brain microvascular endothelial cells (BMECs). nih.govresearchgate.netnih.gov In vitro experiments have shown a concentration-dependent increase in HUVEC viability with this compound treatment. nih.gov this compound has been reported to promote proliferation, migration, and in vitro tube formation of BMECs. nih.gov This promotion of angiogenesis is considered important for processes like bone tissue regeneration and functional reconstruction. nih.govfrontiersin.org

Mechanisms Involving EGFR and Angiogenesis-Related Proteins

The pro-angiogenic effects of this compound are associated with specific molecular mechanisms, including the involvement of EGFR and other angiogenesis-related proteins. nih.gov Research suggests that this compound can upregulate the expression of EGFR. nih.gov Knockdown of EGFR has been shown to inhibit the effect of this compound on HUVECs, indicating the involvement of this receptor. nih.gov

Network pharmacology analysis and in vitro experiments have highlighted hub genes such as AKT1, EGFR, STAT3, MAPK3, and CASP3 as potential targets related to this compound's effect on angiogenesis. nih.gov These genes are enriched in pathways including lipid and atherosclerosis pathways and EGFR-related pathways. nih.gov

This compound has also been shown to activate the HIF-1α/VEGF signaling pathway, which is crucial for protecting vascular structure and promoting angiogenesis, particularly in the context of cerebral ischemia. researchgate.netnih.govresearchgate.net This activation leads to increased expression of vascular endothelial growth factor (VEGF) and related downstream effector molecules. researchgate.netresearchgate.net

Furthermore, this compound's pro-angiogenic effects may involve the PI3K/AKT signaling pathway. frontiersin.orgresearchgate.net Activation of the PI3K/AKT pathway can lead to the upregulation of endothelial eNOS and an increase in NO levels, which stimulates angiogenesis and enhances local blood supply. frontiersin.org

Table 2: Effects of this compound on Angiogenesis

EffectCell TypeMechanism/Associated PathwayReference
Promotion of Migration and AngiogenesisHUVECs, BMECsUpregulation of EGFR, Involvement of AKT1, STAT3, MAPK3, CASP3 nih.govresearchgate.netnih.gov
Promotion of AngiogenesisEndothelial cellsActivation of HIF-1α/VEGF pathway researchgate.netnih.govresearchgate.net
Stimulation of AngiogenesisEndothelial cellsActivation of PI3K/AKT pathway, leading to increased eNOS and NO frontiersin.org

Hepatoprotective Research

Preclinical research also indicates that this compound possesses hepatoprotective properties. researchgate.netmdpi.com Studies have investigated its ability to protect liver cells against various insults. mdpi.compeerj.comspandidos-publications.com

This compound has been shown to protect human normal hepatocytes (L-02 cells) against triptolide (B1683669) (TP)-induced hepatotoxicity. mdpi.compeerj.com This protective effect is linked to its anti-oxidative activity, mediated through the activation of Nrf2, NAD(P)H: quinine (B1679958) oxidoreductase 1 (NQO1), HO-1 expression, and glutathione (GSH) activity. mdpi.com The nuclear factor erythroid-2-related factor-2 (Nrf2)/antioxidant response element (ARE) pathway is suggested to play a key role in this hepatoprotective effect. mdpi.com

This compound can also protect against cholestasis-mediated liver injury. spandidos-publications.com Its antioxidant effects, ability to improve mitochondrial membrane potential, and regulation of inflammatory cytokines contribute to this protection. spandidos-publications.com

Furthermore, this compound has been found to reduce triptolide-induced hepatotoxicity by inhibiting excessive autophagy via the PERK-ATF4-CHOP pathway. peerj.com This suggests a mechanism involving the modulation of endoplasmic reticulum stress (ERS) and autophagy. peerj.com this compound inhibited ERS induced by TP through suppressing the PERK-ATF4-CHOP pathway, thereby restraining excessive autophagy to protect liver cells. peerj.com

This compound has also demonstrated protective effects against hepatic steatosis in obese mice and hepatocytes. researchgate.netnih.gov This involves mechanisms such as reducing oxidative stress and ER stress. researchgate.net this compound may ameliorate liver steatosis via AMPK-induced autophagy. nih.gov It can also activate hepatic AMPK and inhibit NOX4-mediated oxidative stress. researchgate.net

Table 3: Hepatoprotective Effects of this compound

Insult/ConditionEffectMechanism/Associated PathwayReference
Triptolide-induced hepatotoxicityProtectionAnti-oxidative effect via Nrf2/ARE pathway (activation of Nrf2, NQO1, HO-1, GSH) mdpi.compeerj.com
Triptolide-induced hepatotoxicityProtectionInhibition of excessive autophagy via PERK-ATF4-CHOP pathway peerj.com
Cholestasis-induced liver injuryProtectionAntioxidant effects, improved mitochondrial membrane potential, regulation of inflammatory cytokines spandidos-publications.com
Hepatic Steatosis (obesity/high-fat diet)AmeliorationReduction of oxidative stress and ER stress, AMPK-induced autophagy, inhibition of NOX4-mediated oxidative stress researchgate.netnih.gov

Advanced Methodologies in Catalpol Research

Network Pharmacology Approaches

Network pharmacology has emerged as a powerful tool to elucidate the complex mechanisms of action of natural compounds like catalpol. This approach integrates pharmacology with network analysis to predict and explain the interactions between compounds, targets, and diseases at a systemic level.

In a study investigating the role of this compound in angiogenesis, network pharmacology was utilized to identify potential targets and pathways. The analysis revealed that key targets of this compound in promoting angiogenesis were significantly enriched in pathways such as lipid and atherosclerosis, as well as the epidermal growth factor receptor (EGFR)-related pathway. researchgate.net This computational prediction was subsequently validated by in vitro experiments, demonstrating that this compound promoted the viability, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs) by upregulating EGFR. researchgate.net This research exemplifies how network pharmacology can effectively guide experimental studies to uncover the molecular mechanisms of this compound.

Transcriptomics and Gene Expression Profiling

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, has been instrumental in understanding how this compound influences biological processes at the genetic level.

A key application of this technology has been in elucidating the biosynthetic pathway of this compound in its natural source, Rehmannia glutinosa. By constructing and comparing the transcriptomes of different cultivars and tissues of the plant, researchers identified 71,142 unigenes with functional annotations. nih.govmdpi.com This comparative analysis led to the identification of over 200 unigenes encoding 13 enzymes potentially involved in this compound formation. nih.govmdpi.com Furthermore, two novel genes encoding geraniol (B1671447) synthase (RgGES), a critical enzyme in this compound production, were cloned and functionally characterized. nih.govmdpi.com

In animal studies, global gene expression analysis in the liver of db/db mice, a model for type 2 diabetes, revealed that this compound treatment significantly altered the expression of numerous genes. nih.gov Specifically, 287 genes involved in processes like lipid metabolism and energy metabolism were upregulated, while 520 genes related to cell growth and the immune system were downregulated. nih.gov Among the differentially expressed genes, four were directly linked to glucose metabolism or insulin (B600854) signaling pathways: Irs1 (insulin receptor substrate 1), Idh2 (isocitrate dehydrogenase 2), G6pd2 (glucose-6-phosphate dehydrogenase 2), and SOCS3 (suppressor of cytokine signaling 3). nih.gov These findings demonstrate this compound's therapeutic effects through the modulation of various gene expressions.

In Silico Modeling for Enzyme Interactions

In silico modeling, which involves computer simulations, is a valuable methodology for predicting and analyzing the interactions between small molecules like this compound and biological macromolecules, particularly enzymes. mdpi.com This approach provides insights into binding affinities and mechanisms of inhibition or activation. mdpi.com

One study employed in silico methods to investigate the interaction of a novel this compound derivative, 6,10,2',6'-tetraacetyl-O-catalpol, with the Klentaq fragment of Taq DNA polymerase I. nih.govresearchgate.net Through docking simulations and molecular dynamics experiments, the most probable binding mode was identified, suggesting a competitive mechanism of inhibition, which was consistent with previous experimental data. nih.govresearchgate.net Such studies are crucial for proposing structural modifications to enhance binding affinity. nih.govresearchgate.net

Another investigation focused on the inhibitory effects of this compound on major human liver cytochrome P450 (CYP) enzymes. nih.gov The results showed that this compound could inhibit the activity of CYP3A4, CYP2E1, and CYP2C9. nih.gov Enzyme kinetic studies further revealed that this compound acts as a noncompetitive inhibitor of CYP3A4 and a competitive inhibitor of CYP2E1 and CYP2C9. nih.gov This information is vital for predicting potential drug-herb interactions.

Advanced Analytical Techniques for Metabolite Identification

The identification of metabolites is crucial for understanding the biotransformation and pharmacological activity of a compound. Advanced analytical techniques, particularly ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry, have been pivotal in this area of this compound research.

One of the prominent techniques used is Ultra-High Performance Liquid Chromatography-Q-Exactive Mass Spectrometry (UHPLC-Q-Exactive MS). A study utilizing this method analyzed this compound metabolites in the urine, plasma, and feces of rats. nih.govresearchgate.net A total of 29 this compound metabolites were detected and identified by comparing their diagnostic product ions, chromatographic retention times, and accurate mass measurements with a reference standard. nih.govresearchgate.net The study proposed nine metabolic reactions, including deglycosylation, hydroxylation, and glucuronidation, suggesting that orally administered this compound is first metabolized to its aglycone form, followed by phase I and phase II reactions. nih.govresearchgate.net This comprehensive metabolic profiling provides a basis for understanding the in vivo fate of this compound.

The combination of UHPLC with other mass spectrometry platforms, such as time-of-flight (TOF) MS, has also been employed to analyze this compound derivatives in plant extracts. researchgate.net These powerful analytical tools are essential for the detailed chemical characterization of this compound and its related compounds in complex biological and botanical matrices. mdpi.comnih.gov

Cell Culture Models

In vitro cell culture models are fundamental tools for investigating the cellular and molecular mechanisms of this compound's biological activities. A wide array of cell lines has been utilized to study its effects on various physiological and pathological processes.

Here is a summary of findings from studies using various cell culture models:

Cell LineCell TypeKey Findings
EA.hy926 Human umbilical vein endothelial cell lineStudies on this cell line would likely investigate this compound's effects on endothelial function, angiogenesis, or inflammation.
RGC-5 Retinal ganglion cell lineThis compound has been shown to protect these cells against oxygen-glucose deprivation (OGD), demonstrating its anti-apoptotic, anti-inflammatory, and anti-ischemic properties in a model of retinal ischemia. nih.gov
HUVECs Human Umbilical Vein Endothelial CellsThis compound promotes the viability, migration, and angiogenesis of HUVECs, partly by upregulating EGFR. researchgate.netresearchgate.net It also protects HUVECs from hydrogen peroxide-induced apoptosis. mdpi.com In models of endothelial-to-mesenchymal transition (EndMT) induced by homocysteinemia, this compound was found to inhibit this process. nih.gov
HepG2 Human liver cancer cell lineIn glucosamine-treated HepG2 cells, this compound increased the levels of antioxidant enzymes like SOD and GSH-Px, and decreased levels of malondialdehyde and NOX4 protein expression, indicating its protective effect against oxidative stress. nih.gov
L929 Mouse fibrosarcoma cell lineResearch using this cell line could explore this compound's anti-proliferative or immunomodulatory effects.
Primary mesencephalic neurons Primary neurons from the midbrainThese models are crucial for studying the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases.
H9c2 cardiac cells Rat cardiomyocyte cell lineThis cell line is often used to investigate the cardioprotective effects of compounds like this compound against ischemic or oxidative stress-induced injury.
BMSCs Bone Marrow Stromal CellsStudies with BMSCs could focus on this compound's potential to influence cell differentiation, regeneration, or its effects in bone-related disorders.
Human colorectal cancer cells (HCT116, CT26) Human and mouse colorectal cancer cell linesThis compound inhibits the proliferation and viability of HCT116 cells in a dose- and time-dependent manner. nih.gov It promotes apoptosis by increasing the activity of caspase-3 and -9 and upregulating microRNA-200. nih.gov In CT26 cells, this compound was found to suppress growth and invasion by inhibiting inflammation and tumor angiogenesis. researchgate.net
MCF-7 cells Human breast cancer cell lineThis compound has been shown to reduce the proliferation and promote the apoptosis of MCF-7 cells. nih.govspandidos-publications.com This effect is associated with the upregulation of microRNA-146a and the downregulation of matrix metalloproteinase-16 (MMP-16). nih.gov Further studies confirmed that this compound induces apoptosis via the mitochondrial pathway in these cells. nih.gov
OVCAR-3 cells Human ovarian cancer cell lineThis cell line could be used to investigate the potential anti-cancer effects of this compound in ovarian cancer.
HAECs Human Aortic Endothelial CellsResearch using HAECs would likely focus on this compound's effects on endothelial dysfunction, atherosclerosis, and other cardiovascular pathologies.

Animal Models

Animal models are indispensable for evaluating the physiological and therapeutic effects of this compound in a whole-organism context. Various animal models have been employed to study its efficacy in different disease states.

The following table summarizes the use of different animal models in this compound research:

Animal ModelCondition StudiedKey Findings
New Zealand white rabbits Diabetic atherosclerosisIn alloxan-induced diabetic rabbits, this compound treatment attenuated atherosclerotic lesions, reduced blood glucose, and inhibited oxidative stress and inflammation. nih.govnih.govfrontiersin.org
Diabetic rabbits DiabetesThis compound demonstrated anti-hyperglycemic effects and improved insulin resistance in diabetic rabbit models. nih.gov
LDLr-/- mice AtherosclerosisThese mice, which are deficient in the low-density lipoprotein receptor, are a common model for studying atherosclerosis. This compound's effects on plaque formation and lipid metabolism would be investigated in this model.
Sprague-Dawley rats VariousThis general-purpose rat model is used in a wide range of pharmacological and toxicological studies of this compound.
STZ-induced diabetic rats/mice Type 1 and Type 2 DiabetesThis compound has been shown to exert a significant hypoglycemic effect in streptozotocin (B1681764) (STZ)-induced diabetic models. oup.com It improves glucose tolerance and lipid profiles. nih.gov In a high-fat, high-sugar feed combined with STZ model, this compound ameliorated body weight loss and reduced plasma total cholesterol and triglycerides. nih.gov
HFD/STZ diabetic mice Type 2 DiabetesIn mice fed a high-fat diet (HFD) followed by STZ injection, this compound administration reversed and increased skeletal muscle mitochondrial function and biogenesis. oup.com It also reduced fasting blood glucose and serum cholesterol and triglyceride levels. nih.govoup.comnih.govresearchgate.netresearchgate.netjpp.krakow.pl
ApoE-/- mice AtherosclerosisApolipoprotein E-deficient mice are a standard model for atherosclerosis. mdpi.commdpi.com In a model of postmenopausal atherosclerosis using ovariectomized ApoE-/- mice on a high-fat diet, this compound inhibited macrophage polarization, reduced lipid accumulation, and suppressed inflammatory responses. nih.govnih.govresearchgate.net

Future Research Directions and Translational Perspectives

Elucidation of Direct Binding Targets

A significant challenge in catalpol research is the definitive identification of its direct molecular binding partners. news-medical.netscienceopen.com While numerous studies have detailed the downstream effects of this compound on various signaling pathways, the specific proteins or receptors it initially binds to remain largely unelucidated. Understanding these direct interactions is a critical step for mechanism-based drug design and for fully comprehending its pharmacological profile.

Current research points to several potential, though not yet definitively proven, direct targets through computational and indirect experimental methods:

Molecular Docking Studies: Computational models have been employed to predict the binding affinities of this compound and its analogs with specific proteins. For instance, molecular docking simulations have investigated the interaction between this compound propionylated analogs and Glutathione (B108866) Peroxidase (GSH-Px), suggesting a potential direct interaction. nih.gov Other docking analyses have explored interactions with proteins involved in oxidative stress and apoptosis, such as Nrf2, HO-1, and Bcl-2. nih.gov

Enzyme Inhibition: Some evidence suggests this compound may act as a competitive inhibitor of certain enzymes. It has been proposed that this compound could inhibit DNA polymerase, thereby blocking DNA synthesis, which may contribute to its observed anti-proliferative effects in cancer cell lines. mdpi.comresearchgate.net

Future research should employ advanced techniques like affinity chromatography, surface plasmon resonance (SPR), and chemical proteomics to isolate and identify this compound-binding proteins from various tissues and cell types. nih.govnih.gov Pinpointing these primary targets will provide foundational knowledge for its mechanism of action and facilitate the development of more specific and effective therapeutic agents.

Further Investigation of Specific Molecular Mechanisms

This compound exerts its biological effects by modulating a complex network of intracellular signaling pathways. researchgate.net Its primary mechanisms are linked to anti-inflammatory, antioxidant, anti-apoptotic, and metabolic regulatory effects. nih.govnews-medical.net

Key Molecular Pathways Modulated by this compound:

Anti-Inflammatory Pathways: this compound has been shown to suppress neuroinflammation by inhibiting the TLR4/MAPK/NF-κB signaling pathway. scienceopen.comresearchgate.netresearchgate.net This action prevents the translocation of NF-κB to the nucleus, thereby reducing the transcription of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). scienceopen.comresearchgate.netnih.gov It also inhibits the activation of the NLRP3 inflammasome, a key component of the inflammatory response. researchgate.netresearchgate.netfrontiersin.org

Antioxidant Pathways: A major component of this compound's neuroprotective and cytoprotective activity is its ability to bolster cellular antioxidant defenses. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, often through the PI3K/AKT signaling cascade. researchgate.netnih.gov Activation of Nrf2 leads to the upregulation of antioxidant enzymes, including Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px). mdpi.comnih.govnih.gov

Neurogenesis and Anti-Apoptotic Pathways: this compound promotes neurogenesis and neuronal survival by activating the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway and its downstream effectors like PI3K/Akt. scienceopen.comresearchgate.net It also exerts anti-apoptotic effects by modulating the ratio of Bcl-2 to Bax and suppressing pro-apoptotic signaling cascades like MKK4/JNK/c-Jun. researchgate.netnih.gov

Metabolic Regulation Pathways: In the context of metabolic diseases, this compound improves insulin (B600854) sensitivity and regulates glucose and lipid metabolism. nih.gov A key mechanism is the activation of AMP-activated protein kinase (AMPK). nih.govnih.gov Activated AMPK can then influence a host of downstream targets, including increasing the expression of PPAR-γ, suppressing gluconeogenic enzymes like PEPCK and G6Pase, and enhancing glucose uptake via GLUT4. mdpi.comnih.govresearchgate.net

Table 1: Summary of Key Molecular Mechanisms of this compound

MechanismKey Signaling PathwayMajor Molecular Targets/EffectsTherapeutic Relevance
Anti-InflammationTLR4/MAPK/NF-κBInhibition of NF-κB activation; Decreased IL-1β, IL-6, TNF-α. scienceopen.comresearchgate.netnih.govNeuroprotection, IBD, Kidney Injury
NLRP3 InflammasomeInhibition of inflammasome assembly and Caspase-1 activation. researchgate.netresearchgate.netfrontiersin.orgNeuroinflammation, Diabetic Complications
AntioxidantNrf2/Keap1/AREActivation of Nrf2; Increased SOD, CAT, GSH-Px, HO-1. researchgate.netnih.govNeuroprotection, Anti-aging, Hepatoprotection
NeuroprotectionBDNF/TrkB/PI3K/AktPromotes neuronal survival, growth, and neurogenesis. scienceopen.comresearchgate.netCognitive Impairment, Depression, Stroke
Bcl-2/BaxIncreases Bcl-2/Bax ratio, inhibiting apoptosis. researchgate.netnih.govIschemic Injury, Neurodegeneration
Metabolic RegulationAMPK ActivationImproved insulin signaling; Decreased lipogenesis; Increased fatty acid oxidation. nih.govnih.govresearchgate.netType 2 Diabetes, NAFLD
PI3K/Akt/GLUT4Enhanced glucose uptake in liver and skeletal muscle. nih.govresearchgate.netType 2 Diabetes

Further studies are needed to understand the crosstalk between these pathways and how this compound's effects may vary in different cell types and disease states.

Development of Novel this compound Analogs with Enhanced Efficacy

To improve the therapeutic potential of this compound, researchers have begun to synthesize novel analogs with modified chemical structures. The goal of these modifications is to enhance biological activity, improve pharmacokinetic properties, and reduce potential side effects.

Several promising this compound derivatives have been developed:

Anti-Cancer Analogs: One research group synthesized this compound analogs that demonstrated significantly increased potency in suppressing the proliferation of various solid tumor cell lines. These analogs had IC50 values in the low micromolar range (1.8–4.8 μM), a marked improvement over the parent this compound compound (IC50 of 48 μM). mdpi.comresearchgate.net Another study focused on creating C10-position imidazole-modified this compound derivatives, which showed significant inhibitory effects against human pancreatic cancer cells. researchgate.net

Anti-Aging Analogs: Perpropionylated this compound analogs (CPs) have been synthesized and evaluated for their anti-aging potential. One such analog, CP-6, was found to effectively reverse the reduction in cell viability induced by streptozotocin (B1681764), indicating potential for anti-aging applications. nih.gov

Cardioprotective Analogs: A series of novel analogs were designed to improve upon this compound's efficacy in treating heart failure. One compound, JZ19, exhibited superior performance compared to this compound in both cell-based assays and a mouse model of heart failure. nih.gov JZ19 was found to potently reverse cardiac dysfunction by modulating the PI3K-AKT-GSK3β pathway and also showed favorable pharmacokinetic properties. nih.gov

Table 2: Examples of Synthesized this compound Analogs and Their Enhanced Efficacy

Analog TypeModificationEnhanced Efficacy/TargetReference
Antiproliferative AnalogsNot specifiedMarkedly increased potency (IC50: 1.8–4.8 μM vs. 48 μM for this compound) against solid tumor cell lines. mdpi.comresearchgate.net
Perpropionylated Analogs (CPs)Esterification with propionic anhydride (B1165640)Potential anti-aging activity; reversed STZ-induced reduction in cell viability. nih.gov
Imidazole DerivativesModification at the C10-position with imidazoleSignificant inhibitory effect on human pancreatic cancer cells (PANC-1, BxPC-3). researchgate.net
Cardioprotective Analog (JZ19)Novel structural modificationsOutperformed this compound in a murine heart failure model by modulating the PI3K-AKT-GSK3β pathway. nih.gov

Future work in this area will likely involve structure-activity relationship (SAR) studies to systematically optimize the this compound scaffold for various therapeutic targets.

Exploring Broader Therapeutic Applications

The multifaceted mechanisms of this compound suggest its potential utility across a wide spectrum of diseases. nih.gov While much of the research has focused on neurologic and metabolic disorders, its anti-inflammatory, antioxidant, and regenerative properties could be leveraged for other conditions.

Potential future therapeutic applications to be explored include:

Neurologic and Psychiatric Disorders: Beyond its established potential in stroke, Alzheimer's, and Parkinson's disease, this compound could be investigated for other conditions like multiple sclerosis, traumatic brain injury, neuropathic pain, and depression. news-medical.netscienceopen.com

Metabolic Diseases: Its role in managing type 1 and type 2 diabetes is a key area of research. nih.govmdpi.com Additionally, its ability to regulate lipid metabolism and reduce hepatic steatosis makes it a strong candidate for treating nonalcoholic fatty liver disease (NAFLD). nih.gov

Cardiovascular Diseases: this compound has shown protective effects against atherosclerosis by reducing oxidative stress and inflammation in endothelial cells. nih.gov Novel analogs are also being developed specifically for heart failure. nih.gov

Chronic Inflammatory Diseases: The potent anti-inflammatory effects of this compound make it a candidate for treating conditions like inflammatory bowel disease (IBD) and cisplatin-induced renal injury. springermedizin.deresearchgate.net

Musculoskeletal Disorders: Recent studies suggest this compound may have a therapeutic role in osteoporosis by promoting osteogenic differentiation and inhibiting osteoclast activity through pathways like Wnt/β-catenin. frontiersin.org

Systematic investigation into these and other areas, supported by robust preclinical data, will be essential to define the full therapeutic breadth of this compound.

Methodological Considerations for Preclinical Studies

To ensure the successful translation of this compound from the laboratory to the clinic, preclinical research must be conducted with high scientific rigor. imperial.ac.uk The design and execution of animal studies are of paramount importance.

Key methodological considerations include:

Animal Model Selection: The choice of animal model is critical and must accurately replicate the pathophysiology of the human disease being studied. For instance, high-fat diet and streptozotocin (HFD/STZ) induced rodent models are commonly used for type 2 diabetes research, while the middle cerebral artery occlusion (MCAO) model is a standard for investigating ischemic stroke. nih.govnih.gov The relevance of the chosen model directly impacts the translatability of the findings.

Study Design and Bias Reduction: Adherence to established guidelines, such as the Stroke Therapy Academic Industry Roundtable (STAIR) recommendations for stroke studies, is crucial. nih.gov This includes careful consideration of dosing, administration routes, therapeutic time windows, and appropriate outcome measures. Implementing practices like randomization, blinded assessment, and inclusion of both sexes in experimental cohorts helps to reduce bias and increase the generalizability of results. imperial.ac.ukmdpi.com

Consideration of Variables: Biological variables such as the age and gender of the animals can significantly influence experimental outcomes. Future preclinical studies on this compound should systematically investigate its effects in both male and female animals across different age groups (e.g., young, adult, and aged) to better predict its efficacy and safety in diverse human populations. While many studies have used male animals, expanding research to include females is necessary to identify potential sex-specific differences in response. nih.govnih.gov

By embracing rigorous and transparent experimental practices, the scientific community can generate the high-quality preclinical evidence needed to justify and design future clinical trials for this compound and its derivatives. mdpi.com

Q & A

Q. What experimental models are commonly used to assess Catalpol’s neuroprotective effects?

Rodent models (e.g., rats or mice) are standard for studying neuroprotection. Behavioral tests like the forced swim test (FST) and tail suspension test (TST) are employed to evaluate antidepressant effects, while immunohistochemistry and Western blotting analyze synaptic plasticity markers like BDNF and TrkB . For myocardial studies, isoprenaline-induced infarction in rats is a validated model, with outcomes measured via electrocardiograms, TTC staining, and serum biomarkers (LDH, CK, MDA, SOD) .

Q. How is this compound quantified in plant extracts or biological samples?

High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection is the gold standard for quantifying this compound in plant material. In vivo studies often use enzyme-linked immunosorbent assays (ELISA) or spectrophotometry to measure this compound metabolites in serum or tissue homogenates .

Q. What biochemical assays are used to evaluate this compound’s antioxidant activity?

Key assays include:

  • MDA (malondialdehyde) : Measures lipid peroxidation via thiobarbituric acid reactive substances (TBARS).
  • SOD (superoxide dismutase) : Quantifies enzyme activity using colorimetric kits.
  • DPPH/FRAP assays : Assess free radical scavenging capacity in vitro. These metrics are critical for validating this compound’s redox-modulating effects in tissues like myocardium or brain .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual pro-oxidant and antioxidant effects?

Contradictions may arise from dose-dependent responses or tissue-specific activity. A systematic review approach (e.g., PRISMA guidelines) with subgroup analysis by dosage, model system, and exposure duration can clarify mechanisms. Dose-response meta-analysis is recommended to identify therapeutic vs. toxic thresholds .

Q. What methodologies optimize the study of this compound’s role in TrkB-mediated synaptic plasticity?

Combine behavioral tests (e.g., Morris water maze) with molecular techniques:

  • Immunofluorescence/Western blot : Track TrkB phosphorylation and downstream targets (e.g., CREB, ERK).
  • Golgi staining : Visualize dendritic spine density in hippocampal neurons.
  • RNA-seq/qPCR : Profile neurotrophic factor expression (BDNF, NGF) .

Q. How should researchers design preclinical studies to address dose-dependent limitations in this compound trials?

Implement a factorial design with multiple dose tiers (e.g., low, medium, high) and control groups. Pharmacokinetic studies (e.g., LC-MS/MS for plasma concentration) and time-course analyses are essential to establish optimal dosing regimens. Prior systematic reviews of existing data can inform dose selection to avoid redundancy .

Q. What strategies enhance reproducibility in this compound’s Notch1 signaling pathway studies?

  • Use flow cytometry to quantify endothelial progenitor cells (EPCs) in peripheral blood.
  • Validate Notch1 activation via Western blot for Jagged1 and RBPjκ expression.
  • Include positive controls (e.g., simvastatin in myocardial studies) and report antibody catalog numbers to ensure replicability .

Q. How can researchers integrate heterogeneous study designs (e.g., case-control vs. cohort) in meta-analyses of this compound’s efficacy?

Apply the COSMOS-E framework for observational studies:

  • Stratify by study type and adjust for confounders (e.g., age, comorbidities) using meta-regression.
  • Assess bias via ROBINS-I tool and perform sensitivity analyses to exclude high-risk studies .

Methodological Guidance

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability. For mechanistic conflicts, employ pathway enrichment analysis (e.g., KEGG, GO) to contextualize findings .
  • Statistical Rigor : Report effect sizes (Cohen’s d for continuous outcomes) and confidence intervals rather than p-values alone. Pre-register hypotheses on platforms like Open Science Framework to reduce publication bias .

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Catalpol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.